Quinoxalin-5-ylboronic acid pinacol ester
Description
BenchChem offers high-quality Quinoxalin-5-ylboronic acid pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinoxalin-5-ylboronic acid pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BN2O2/c1-13(2)14(3,4)19-15(18-13)10-6-5-7-11-12(10)17-9-8-16-11/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZDAQVGPYJGKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Substituted Quinoxaline Boronic Esters: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 5-substituted quinoxaline boronic esters, a class of compounds of increasing importance in medicinal chemistry and drug development. We will delve into their synthesis, explore their key chemical and physical properties, and discuss their applications as versatile building blocks for the creation of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of these molecules in their work.
Introduction: The Strategic Value of the Quinoxaline Scaffold and the Versatility of Boronic Esters
The quinoxaline core, a bicyclic heterocycle composed of a benzene ring fused to a pyrazine ring, is recognized as a "privileged structure" in medicinal chemistry.[1] This designation stems from its presence in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The synthetic tractability of the quinoxaline scaffold allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties.[4][5]
Boronic acids and their corresponding esters have emerged as indispensable tools in modern organic synthesis, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[6][7] Boronic esters, particularly pinacol esters, offer enhanced stability compared to their corresponding acids, making them easier to handle, purify, and store.[8][9] They are readily converted back to the active boronic acid under reaction conditions, serving as reliable and versatile coupling partners.[7][8]
The combination of the quinoxaline scaffold with a boronic ester at the 5-position creates a powerful synthetic intermediate. This specific substitution pattern allows for the introduction of diverse molecular fragments at a key position on the quinoxaline ring system, providing a gateway to novel chemical entities with potentially unique biological activities.
Synthesis of 5-Substituted Quinoxaline Boronic Esters: A Methodical Approach
The most prevalent and efficient method for the synthesis of 5-substituted quinoxaline boronic esters is the Palladium-catalyzed Miyaura borylation of a 5-haloquinoxaline.[3][6][10] This reaction involves the cross-coupling of a 5-haloquinoxaline (typically 5-bromo- or 5-iodoquinoxaline) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).
The Miyaura Borylation: Mechanism and Experimental Rationale
The catalytic cycle of the Miyaura borylation is a well-established process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][10]
Diagram: Catalytic Cycle of the Miyaura Borylation
Caption: The catalytic cycle of the Miyaura borylation reaction.
Causality Behind Experimental Choices:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. Often, a palladium(II) precatalyst such as PdCl₂(dppf) (dppf = 1,1'-bis(diphenylphosphino)ferrocene) is used, which is reduced in situ to Pd(0). The choice of ligand (e.g., dppf) is crucial for stabilizing the palladium center and facilitating the catalytic cycle.
-
Base: A base, typically potassium acetate (KOAc), is essential for the transmetalation step.[10] It is believed to activate the diboron reagent, making it more nucleophilic for the transfer of the boryl group to the palladium center.[10] The use of a relatively weak base like KOAc is critical to prevent the premature hydrolysis of the boronic ester product and to suppress the competing Suzuki-Miyaura coupling of the product with the starting aryl halide.[3]
-
Solvent: Anhydrous aprotic solvents such as dioxane, DMF, or toluene are commonly used to prevent the hydrolysis of the diboron reagent and the resulting boronic ester.
Experimental Protocol: Synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline
This protocol is a representative procedure for the Miyaura borylation of a 5-haloquinoxaline.
Materials:
-
5-Bromoquinoxaline
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask, add 5-bromoquinoxaline (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline.
Physicochemical Properties of 5-Substituted Quinoxaline Boronic Esters
Stability and Handling
Pinacol boronic esters are generally stable compounds that can be purified by silica gel chromatography and stored for extended periods under anhydrous conditions.[8][9] However, they are susceptible to hydrolysis, especially under acidic or strongly basic conditions, which cleaves the boronic ester to the corresponding boronic acid.[8] The rate of hydrolysis is influenced by pH, temperature, and the steric and electronic properties of the substituents on both the quinoxaline ring and the diol of the boronic ester.[2][11] It is crucial to handle these compounds in a dry environment and to use anhydrous solvents during reactions to prevent premature decomposition.
Spectroscopic Characterization
The structure of 5-substituted quinoxaline boronic esters can be unambiguously confirmed by a combination of spectroscopic techniques.
| Technique | Key Spectroscopic Features |
| ¹H NMR | The protons on the quinoxaline ring will appear in the aromatic region (typically δ 7.5-9.0 ppm). The methyl groups of the pinacol ester will give a characteristic sharp singlet at approximately δ 1.3-1.5 ppm, integrating to 12 protons. |
| ¹³C NMR | The carbon atoms of the quinoxaline ring will resonate in the aromatic region (δ 120-150 ppm). The quaternary carbons of the pinacol group will appear around δ 83-85 ppm, and the methyl carbons around δ 24-26 ppm. The carbon atom attached to the boron will be a broad signal due to quadrupolar relaxation. |
| ¹¹B NMR | This technique is particularly useful for confirming the presence of the boronic ester. A single broad peak in the range of δ 20-35 ppm is characteristic of a tetracoordinate boronic ester.[12] |
| Mass Spectrometry | Electrospray ionization (ESI) or other soft ionization techniques will show the molecular ion peak [M+H]⁺ or other adducts, confirming the molecular weight of the compound. |
Applications in Drug Discovery and Medicinal Chemistry
5-Substituted quinoxaline boronic esters are valuable intermediates for the synthesis of a wide range of biologically active molecules. Their primary utility lies in their application in Suzuki-Miyaura cross-coupling reactions, which allow for the formation of C-C bonds with various aryl and heteroaryl halides.
Synthesis of Kinase Inhibitors
A significant application of these compounds is in the development of kinase inhibitors for cancer therapy.[4][13] The quinoxaline scaffold can serve as an ATP-competitive hinge-binding motif, and the 5-position provides a vector for introducing substituents that can interact with other regions of the kinase active site, thereby enhancing potency and selectivity.[4][14]
For instance, a 5-substituted quinoxaline boronic ester can be coupled with a functionalized aryl or heteroaryl halide to generate a complex molecule that targets specific kinases involved in cancer cell proliferation and survival, such as those in the PI3K/mTOR signaling pathway.[13]
Diagram: Application in Kinase Inhibitor Synthesis
Caption: Synthetic route to novel kinase inhibitors.
Interaction with Signaling Pathways
Quinoxaline derivatives have been shown to inhibit key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[13] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. By designing quinoxaline-based molecules that can inhibit one or more kinases in this pathway, it is possible to develop targeted anticancer therapies.[13]
Diagram: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
Conclusion
5-Substituted quinoxaline boronic esters represent a highly valuable and versatile class of synthetic intermediates. Their straightforward synthesis via the Miyaura borylation, coupled with their stability and broad reactivity in Suzuki-Miyaura cross-coupling reactions, makes them powerful tools for the construction of complex molecular architectures. Their application in the development of kinase inhibitors and other biologically active compounds underscores their significance in modern drug discovery. A thorough understanding of their properties and synthetic methodologies, as outlined in this guide, will empower researchers to fully exploit the potential of these remarkable building blocks in the quest for novel therapeutics.
References
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Unzue, A., Jessen-Trefzer, C., Spiliotopoulos, D., Gaudio, E., Tarantelli, C., Dong, J., Zhao, H., Pachmayr, J., Zahler, S., Bernasconi, E., Sartori, G., Cascione, L., Bertoni, F., Śledź, P., Caflisch, A., & Nevado, C. (2020). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. RSC Medicinal Chemistry, 11(5), 632-642. [Link]
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Lloyd-Jones, G. C., & Watson, A. J. A. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14866–14882. [Link]
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Wimmer, E., & Wimmer, F. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Tetrahedron, 69(26), 5485-5493. [Link]
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Mishra, A., Kumar, T., & Shankaracharya, S. (2014). Biological activity of quinoxaline derivatives. ResearchGate. [Link]
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Bode, J. W., & Uno, B. E. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. The Journal of Organic Chemistry, 87(10), 6485–6490. [Link]
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Arnaud, A., et al. (2019). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. Data in Brief, 27, 104739. [Link]
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Unzue, A., et al. (2020). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. RSC Medicinal Chemistry. [Link]
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Sahu, P. K., et al. (2024). Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology, 17(1), 385-391. [Link]
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Unzue, A., et al. (2020). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. ResearchGate. [Link]
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Abdelall, E. K. A., et al. (2022). A schematic diagram showing the mechanism of action of quinoxaline-based compounds into different biological targets. ResearchGate. [Link]
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Li, T., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2388277. [Link]
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Maji, M., & Melchiorre, P. (2020). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters. Chemical Science, 11(2), 350-354. [Link]
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Sauthon, C., et al. (2019). From simple quinoxalines to potent oxazolo[5,4-f]quinoxaline inhibitors of glycogen-synthase kinase 3 (GSK3). Organic & Biomolecular Chemistry, 18(1), 154-162. [Link]
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Abdel-Ghani, T. M., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2946. [Link]
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The Electronic Landscape of Quinoxaline Pinacol Boronate Scaffolds: A Guide for Advanced Research and Development
An In-Depth Technical Guide
This guide provides a comprehensive exploration of the core electronic properties of quinoxaline pinacol boronate scaffolds. Designed for researchers, medicinal chemists, and materials scientists, it moves beyond simple definitions to explain the causal relationships between molecular structure, electronic behavior, and functional application. We will delve into the synthesis, characterization, and theoretical underpinnings that make these scaffolds versatile building blocks in modern science.
Foundational Principles: A Synthesis of Functionality
The power of the quinoxaline pinacol boronate scaffold lies in the synergistic combination of two distinct chemical entities: the electron-deficient quinoxaline core and the synthetically versatile pinacol boronate ester.
-
The Quinoxaline Core: As a nitrogen-containing heterocycle, the quinoxaline ring system is inherently electron-deficient.[1] This property is central to its utility, making it an excellent electron acceptor and a stable complexing agent.[1] This high electron affinity is a key reason for its widespread use in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and as a foundational skeleton in numerous antibiotic and chemotherapeutic drugs.[2][3][4]
-
The Pinacol Boronate Ester: This group is a cornerstone of modern synthetic chemistry, primarily for its stability and its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6][7] It serves as a robust and reliable synthetic handle, allowing for the precise and efficient formation of carbon-carbon bonds. This enables the straightforward attachment of the quinoxaline core to other molecular fragments, facilitating the construction of complex polymers and small molecules.[8][9][10]
The fusion of these two moieties creates a scaffold that is not only electronically active but also primed for chemical diversification.
Figure 1: Conceptual relationship of the quinoxaline pinacol boronate scaffold.
Core Electronic Properties: From Orbitals to Function
The utility of these scaffolds is fundamentally governed by their electronic structure, particularly the energy and distribution of their frontier molecular orbitals (FMOs).
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap (ΔE), dictates the molecule's optical and electronic properties.[11][12]
Quinoxaline derivatives inherently possess low-lying LUMO energy levels due to the electron-withdrawing nature of the two nitrogen atoms in the ring.[3][13] This makes them effective electron-transporting (n-type) materials.[3][14] The electronic properties can be precisely tuned by introducing substituents to the quinoxaline core.
-
Electron-Withdrawing Groups (EWGs): Attaching EWGs like fluorine (F) or cyano (CN) groups further lowers both the HOMO and LUMO energy levels, enhancing the scaffold's electron-accepting capability.[15][16]
-
Electron-Donating Groups (EDGs): Conversely, EDGs can raise the energy of the FMOs.
The pinacol boronate group itself has a relatively minor electronic effect compared to strong EWGs or EDGs, primarily serving its role as a synthetic anchor. However, it is a crucial reaction site for developing fluorescent probes, where its transformation into a boronate ester upon binding to an analyte can trigger a significant change in fluorescence.[17][18]
Figure 2: Modulation of HOMO/LUMO levels by substituents on the quinoxaline core.
Photophysical Properties
Quinoxaline-based molecules typically exhibit strong absorption in the UV-visible region, arising from π-π* and n-π* electronic transitions.[2] These properties are highly tunable. By extending the π-conjugated system or by creating donor-acceptor (D-A) architectures, the absorption and emission wavelengths can be significantly red-shifted, allowing for the creation of fluorophores that span the visible spectrum from green to red.[19][20][21] This tunability is paramount for applications in OLEDs and fluorescent sensing. Novel bis-boron coordinated quinoxaline dyes have been developed that exhibit fluorescence quantum yields as high as 91%.[21]
Electrochemical Behavior
Cyclic voltammetry (CV) is a key technique used to probe the electrochemical properties of these scaffolds. It allows for the experimental determination of oxidation and reduction potentials, from which the HOMO and LUMO energy levels can be estimated.[15] The inherent electron-deficient nature of the quinoxaline ring results in accessible reduction potentials, confirming its suitability as an n-type material for organic electronics.[22][23][24] Fusing the quinoxaline with other aromatic systems can shift the redox potentials, for example, making reductions easier and providing a third reduction site centered on the quinoxaline group.[22]
| Property | Typical Range/Value | Significance | Key References |
| LUMO Energy Level | -2.5 eV to -3.4 eV | Determines electron injection/transport efficiency. Lower values are better for n-type materials. | [3][15] |
| HOMO Energy Level | -5.0 eV to -5.9 eV | Determines hole injection/transport efficiency and stability in air. | [9][15] |
| Electrochemical Band Gap | 1.6 eV to 2.3 eV | Influences the color of absorption/emission and the open-circuit voltage in solar cells. | [3][15][22] |
| Fluorescence Emission | 450 nm to >670 nm | Tunable across the visible spectrum, enabling applications in multicolor displays and sensors. | [8][20][21] |
Experimental Protocols & Workflows
Trustworthy and reproducible data is the bedrock of scientific advancement. This section outlines validated protocols for the synthesis and characterization of quinoxaline pinacol boronate scaffolds.
Synthesis Workflow: Suzuki-Miyaura Coupling
A common and highly effective method for synthesizing functionalized quinoxaline derivatives involves the Suzuki-Miyaura cross-coupling reaction. This workflow leverages the pinacol boronate ester as a key reactant.[8][9]
Figure 3: A typical Suzuki-Miyaura coupling workflow for functionalizing quinoxalines.
Protocol: Characterization by Cyclic Voltammetry (CV)
Objective: To determine the oxidation and reduction potentials of the scaffold and estimate the HOMO and LUMO energy levels.
Causality: The potential at which a molecule is oxidized corresponds to the energy required to remove an electron from its HOMO. The potential at which it is reduced corresponds to the energy gained when adding an electron to its LUMO. By referencing these potentials to a known standard (Fc/Fc⁺), we can calculate the absolute energy levels.[15]
Methodology:
-
Preparation:
-
Prepare a ~1 mM solution of the quinoxaline pinacol boronate sample in an anhydrous, degassed electrochemical solvent (e.g., acetonitrile or dichloromethane).
-
Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity.
-
Purge the solution with an inert gas (e.g., Argon) for 15-20 minutes to remove dissolved oxygen.
-
-
Electrochemical Cell Setup:
-
Use a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or silver wire pseudo-reference electrode.
-
Polish the working electrode with alumina slurry, sonicate, and dry before each measurement to ensure a clean, reproducible surface.
-
-
Measurement:
-
Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) towards positive potentials to observe oxidation, and then towards negative potentials to observe reduction.
-
After the sample measurement, add a small amount of the ferrocene (Fc) internal standard and record its voltammogram. The Fc/Fc⁺ redox couple has a well-defined potential and is used for calibration.
-
-
Data Analysis:
-
Determine the onset oxidation (E_onset,ox) and onset reduction (E_onset,red) potentials from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas[15]:
-
HOMO (eV) = -[E_onset,ox vs Fc/Fc⁺ + 5.1]
-
LUMO (eV) = -[E_onset,red vs Fc/Fc⁺ + 5.1] (Note: The value 5.1 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level).
-
-
Applications: From Bench to Breakthrough
The unique and highly tunable electronic properties of quinoxaline pinacol boronate scaffolds have positioned them as critical components in a range of advanced technologies.
-
Organic Electronics: These scaffolds are extensively used as building blocks for materials in OLEDs, where they can function as electron transporters, bipolar host materials, or fluorescent emitters.[3][25][26] Their strong electron-accepting nature also makes them ideal candidates for non-fullerene acceptors in organic solar cells and as n-type semiconductors in organic field-effect transistors (OFETs).[3][14] The ability to tune the HOMO/LUMO levels is crucial for optimizing the energy level alignment between different layers in a device, which maximizes charge injection and transport efficiency.[13]
-
Drug Discovery and Medicinal Chemistry: The quinoxaline core is a well-established pharmacophore found in a variety of biologically active compounds with antibacterial, anti-HIV, and antitumor properties.[2][27] The pinacol boronate functionality provides a convenient point for synthetic elaboration, allowing chemists to rapidly generate libraries of compounds for biological screening.[28] For instance, quinoxaline-6-boronic acid pinacol ester is a key reactant in the synthesis of PI3Kδ inhibitors.[5][6]
-
Sensing and Diagnostics: The boronate ester group can be engineered to act as a recognition site for specific analytes, such as carbohydrates or reactive oxygen species (ROS).[29][30] The binding event at the boron center can alter the electronic structure of the entire molecule, leading to a "turn-on" or "turn-off" fluorescent response, forming the basis of highly sensitive chemical sensors.[17][18]
Conclusion and Future Outlook
Quinoxaline pinacol boronate scaffolds represent a powerful convergence of electronic function and synthetic accessibility. Their modular nature, combined with a deeply tunable electronic landscape, has cemented their role as indispensable building blocks in materials science and medicinal chemistry. Future research will likely focus on developing novel derivatives with even more precisely controlled energy levels, enhanced quantum efficiencies, and improved stability for next-generation electronic devices. Furthermore, the integration of these scaffolds into complex biological probes and targeted therapeutics holds immense promise for advancing the frontiers of chemical biology and medicine.
References
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- Alami, M., et al. (2025). (PDF) Structural properties theoretical investigation of quinoxalin -2(1H) one and some its pharmaceutical derivatives.
- Sevov, C. S., et al. (2023). Indolo[2,3-b]quinoxaline as a Low Reduction Potential and High Stability Anolyte Scaffold for Nonaqueous Redox Flow Batteries. Journal of the American Chemical Society.
- Unknown. (n.d.). A multifunctional luminescent material based on quinoxaline and triphenylamine groups: polymorphism, mechanochromic luminescence, and applications in high-efficiency fluorescent OLEDs. RSC Publishing.
- Unknown. (n.d.). Quinoxaline-6-boronic acid pinacol ester 97 1167418-13-4. Sigma-Aldrich.
- Sigl, M., et al. (2023). Synthesis of a fluorene and quinoxaline-based co-polymer for organic electronics. Monatshefte für Chemie - Chemical Monthly, 154(5), 543-551.
- Unknown. (2025). Fluorescence Study of Imidazoquinoxalines.
- Rezvan, V. H. (2024). (PDF) Molecular structure, HOMO–LUMO, and NLO studies of some quinoxaline 1,4-dioxide derivatives: Computational (HF and DFT) analysis.
- Sigl, M., et al. (n.d.). (PDF) Synthesis of a fluorene and quinoxaline-based co-polymer for organic electronics.
- Unknown. (n.d.). Quinoxaline-6-boronic acid pinacol ester 97 1167418-13-4. Sigma-Aldrich.
- Unknown. (2025). The effect of molecular structure on the properties of quinoxaline-based molecules for OLED applications.
- Zhang, Y., et al. (2019). Rational design of quinoxaline-based bipolar host materials for highly efficient red phosphorescent organic light-emitting diodes. PMC.
- Unknown. (n.d.). Carbazole – Quinoxaline Based Bipolar Host Materials for Phosphorescent Organic Light Emitting Diodes (PhOLEDs). ChemRxiv.
- El Assyry, A., et al. (2020). Theoretical investigation using DFT of quinoxaline derivatives for electronic and photovoltaic effects.
- Wang, Y., et al. (n.d.). Diversity-oriented synthesis enables the rapid development of quinoxaline-based bis-boron fluorophores: photophysical properties and sensing applications.
- Greene, A. M., et al. (2021). Asymmetric Synthesis and Biological Screening of Quinoxaline-Containing Synthetic Lipoxin A4 Mimetics (QNX-sLXms). Journal of Medicinal Chemistry.
- Abid, Z., et al. (2023). Quinoxaline derivatives as attractive electron-transporting materials. Beilstein Journal of Organic Chemistry, 19, 1694-1712.
- Al-Hamdani, A. A. S., et al. (n.d.). Synthesis and optical properties of novel key electron donors-based pinacol boronate ester derived from phenothiazine, phenoxazine and carbazole.
- Wenseleers, T. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. PMC.
- Abid, Z., et al. (n.d.).
- Unknown. (n.d.). The Chemistry and Applications of the Quinoxaline Compounds.
- Aggarwal, V. K., et al. (n.d.). boronic esters. Organic Syntheses Procedure.
- Reddy, G. S., et al. (n.d.). Synthesis of boronic acid pinacol ester and diboronic acid bis(pinacol)...
- Tachev, A., et al. (2025). Relationship between electronic properties and drug activity of seven quinoxaline compounds: A DFT study.
- Unknown. (n.d.).
- Sikora, A., et al. (n.d.). Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology. Frontiers.
Sources
- 1. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]
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Quinoxalin-5-ylboronic acid pinacol ester as a building block in medicinal chemistry
The following technical guide details the utility, synthesis, and application of Quinoxalin-5-ylboronic acid pinacol ester in medicinal chemistry.
Executive Summary
Quinoxalin-5-ylboronic acid pinacol ester (CAS: 2088965-44-8) represents a high-value heterocyclic building block for the installation of the quinoxaline scaffold into complex molecular architectures. Unlike the more common 2- or 6-substituted isomers, the 5-position (peri-position) offers a unique vector for structure-activity relationship (SAR) exploration. It places substituents in proximity to the N4-nitrogen lone pair, creating distinct electronic and steric environments critical for optimizing kinase inhibitors, intercalators, and receptor modulators.
This guide provides a comprehensive analysis of its synthesis, reactivity profile, and application in diversity-oriented synthesis (DOS).
Chemical Profile & Structural Significance[1][2][3][4][5]
Physicochemical Properties
| Property | Specification |
| Systematic Name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline |
| CAS Number | 2088965-44-8 |
| Molecular Formula | C₁₄H₁₇BN₂O₂ |
| Molecular Weight | 256.11 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DCM, EtOAc; sparingly soluble in water |
| Storage | 2–8°C, inert atmosphere (Argon/Nitrogen) |
The "Peri-Effect" in Medicinal Chemistry
The 5-position of the quinoxaline ring is structurally significant due to its peri-relationship with the N4-nitrogen.
-
Electronic Influence: Substituents at C5 can modulate the basicity of the N4 nitrogen via through-space electrostatic interactions.
-
Binding Geometry: In kinase drug discovery, the quinoxaline N1/N4 often interacts with the hinge region. A substituent at C5 projects into the solvent-exposed front or the hydrophobic back pocket (gatekeeper region), depending on the binding mode, offering a vector distinct from the C2/C3 vectors.
Synthesis & Production
The most robust route to access Quinoxalin-5-ylboronic acid pinacol ester is via Miyaura Borylation of 5-bromoquinoxaline. While Lithium-Halogen exchange followed by borate trapping is possible, the presence of the electrophilic imine-like character of the pyrazine ring makes the cryogenic lithiation route prone to nucleophilic attack (addition to the C=N bond). Therefore, Palladium-catalyzed borylation is the industry standard.
Validated Synthetic Pathway (DOT Diagram)
Figure 1: Palladium-catalyzed Miyaura borylation pathway for the synthesis of the target ester.
Experimental Protocol: Miyaura Borylation
Objective: Synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline from 5-bromoquinoxaline.
Reagents & Materials
-
Substrate: 5-Bromoquinoxaline (1.0 eq)
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) (1.1 – 1.2 eq)
-
Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3–5 mol%)
-
Base: Potassium Acetate (KOAc) (3.0 eq) – Crucial: Use anhydrous KOAc to prevent hydrolysis.
-
Solvent: 1,4-Dioxane (degassed, anhydrous)
Step-by-Step Methodology
-
Setup: In a glovebox or under a steady stream of Argon, charge a dry pressure vial with 5-bromoquinoxaline (1.0 g, 4.78 mmol), B₂pin₂ (1.46 g, 5.74 mmol), and KOAc (1.41 g, 14.3 mmol).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (175 mg, 0.24 mmol). Cap the vial with a septum.
-
Solvation: Syringe in anhydrous 1,4-dioxane (10 mL) that has been sparged with Argon for 15 minutes.
-
Reaction: Seal the vial and heat to 90°C in an aluminum heating block for 4–12 hours. Monitor by LC-MS.
-
Checkpoint: Look for the disappearance of the bromide (M+H 209/211) and appearance of the boronate (M+H 257). Note: Boronic esters often ionize poorly or show hydrolysis to the acid (M+H 175) on LC-MS columns.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO₂).
-
Eluent: Hexanes/EtOAc gradient (typically 0–30% EtOAc).
-
Note: The pinacol ester is prone to degradation on acidic silica; adding 1% Triethylamine to the eluent can improve stability.
-
Reactivity & Medicinal Applications[2][3][4]
Suzuki-Miyaura Cross-Coupling
This building block is primarily used as the nucleophilic partner in Suzuki couplings. It couples efficiently with aryl chlorides, bromides, and heteroaryl halides.
-
Catalyst Choice: For sterically hindered partners (ortho-substituted), use Pd(PPh₃)₄ or Pd₂(dba)₃/XPhos .
-
Base Sensitivity: Quinoxalines are electron-deficient. Strong hydroxide bases (NaOH) at high temperatures may induce ring degradation or rapid protodeboronation. K₃PO₄ or Cs₂CO₃ are preferred mild alternatives.
Strategic Application Map (DOT Diagram)
Figure 2: Diversity-Oriented Synthesis (DOS) applications of the 5-yl boronate.
Case Studies in Drug Design
-
PI3K/mTOR Inhibitors: The quinoxaline scaffold is a bioisostere for quinoline and quinazoline. Introducing the 5-substituent allows for exploration of the "solvent front" in the ATP-binding pocket, potentially improving solubility and pharmacokinetic properties compared to the flat, lipophilic core [1].
-
Antimicrobial Agents: 5-substituted quinoxalines have shown efficacy against M. tuberculosis. The boronic ester allows for the rapid library generation of 5-aryl derivatives to probe the hydrophobic pocket of the bacterial target [2].
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Protodeboronation | Reaction temperature too high or base too strong. | Switch to K₃PO₄; lower temp to 80°C; add water (10% v/v) to facilitate transmetalation without degradation. |
| Homocoupling | Presence of Oxygen.[1] | Ensure rigorous degassing (freeze-pump-thaw preferred). |
| Stalled Reaction | Catalyst poisoning by Quinoxaline Nitrogen. | Increase catalyst loading to 5-10 mol%; use bi-dentate ligands (dppf, Xantphos) that resist displacement. |
References
-
Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities. European Journal of Medicinal Chemistry, 2022.[2]
-
Suzuki–Miyaura cross-coupling: Practical Guide. Yoneda Labs, 2024.
-
Quinoxalin-5-ylboronic acid pinacol ester Product Page. Sigma-Aldrich.[3]
-
Synthesis and biological evaluation of functionalized quinoxaline derivatives. Der Pharma Chemica, 2011.
-
Recent Advances in the Synthesis of Quinoxalines. Mother Theresa Institute, 2024.
Sources
Heteroaryl Boronic Esters in Drug Discovery: A Technical Guide to Stability and Application
Executive Summary
In modern drug discovery, the Suzuki-Miyaura cross-coupling reaction is the single most utilized transformation for carbon-carbon bond formation. However, the reliance on heteroaryl boronic acids is often plagued by rapid protodeboronation , variable stoichiometry due to anhydride formation (boroxines), and purification challenges.
This guide provides a technical deep-dive into Heteroaryl Boronic Esters —specifically Pinacol and MIDA (N-methyliminodiacetic acid) boronates—as superior alternatives. We analyze the mechanistic causes of instability, compare ester classes, and provide validated protocols for handling "difficult" substrates like 2-pyridyl boronates.
The Strategic Challenge: Protodeboronation
The primary failure mode in coupling heteroaryl boron species is protodeboronation—the replacement of the boron moiety with a proton before the catalytic cycle can occur. This is particularly acute in 2-heteroaryl systems (e.g., 2-pyridyl, 2-oxazolyl).
Mechanistic Insight
Protodeboronation is base-catalyzed.[1][2][3][4] In heteroaromatics, the basicity of the ring nitrogen facilitates the formation of a transient carbanion at the ipso-position, which is rapidly protonated by the solvent (usually water or alcohol).
Key Insight: Esterification (e.g., Pinacol) slows this process by steric bulk, but MIDA boronates arrest it entirely by rehybridizing the boron atom from sp² to sp³, removing the vacant p-orbital required for the initial coordination of the base.
Visualization: The Protodeboronation Pathway
The following diagram illustrates the pathway leading to catalyst death (protodeboronation) versus the productive transmetalation pathway.
Figure 1: Mechanistic divergence between productive coupling and destructive protodeboronation. High basicity of the heteroatom accelerates the lower red pathway.
Structural Classes & Comparative Analysis
Selecting the right boron source is a decision based on atom economy, stability, and purification requirements.
| Feature | Boronic Acids | Pinacol Esters (Pin) | MIDA Boronates |
| Hybridization | sp² (Planar) | sp² (Planar) | sp³ (Tetrahedral) |
| Stability | Low (prone to dehydration/oxidation) | Moderate to High | Excellent (Indefinite bench stability) |
| Silica Compatibility | Poor (streaks, decomposes) | Good (can hydrolyze on column) | Excellent (elutes easily) |
| Reactivity | High (Direct transmetalation) | Moderate (Often requires hydrolysis) | Latent (Requires hydrolysis to react) |
| Atom Economy | High | Moderate | Low (High molecular weight ligand) |
| Best Use Case | Simple, stable aryls | General library synthesis | Unstable 2-heteroaryls, Iterative Coupling |
Expert Commentary:
-
Pinacol Esters: The industry workhorse. However, they can be difficult to remove if the reaction doesn't go to completion, as they are often chromatographically similar to the product.
-
MIDA Boronates: The "silver bullet" for unstable species. Because the boron is sp³ hybridized, it cannot participate in transmetalation until the MIDA ligand is hydrolyzed. This allows for a "Slow Release" strategy where the active boronic acid is generated at a rate matching the catalytic turnover, keeping the concentration of the unstable free acid low [1].
Advanced Methodologies
Iridium-Catalyzed C-H Borylation
For generating heteroaryl pinacol esters directly from the parent heterocycle, Ir-catalyzed C-H activation is superior to lithiation/borylation.
-
Regioselectivity: Controlled by sterics.[5] Borylation occurs at the least hindered C-H bond.
-
Electronic Effect: In heterocycles, borylation typically occurs distal to the nitrogen atom to avoid electronic repulsion between the lone pair and the catalyst.
Iterative Cross-Coupling (ICC) with MIDA
MIDA boronates enable the synthesis of complex molecules using a building-block approach, similar to peptide synthesis.[6][7] This is known as the "Catch-and-Release" strategy.
Figure 2: Iterative Cross-Coupling workflow. The MIDA group acts as a masking agent, surviving the first coupling to be activated for the second.
Experimental Protocols
Protocol A: Synthesis of 2-Pyridyl MIDA Boronate via Slow-Release Coupling
Context: 2-Pyridyl boron species are notoriously unstable.[1][8][9] This protocol uses a "slow-release" mechanism to maintain low concentrations of the active species, preventing protodeboronation.
Reagents:
-
Catalyst: XPhos Pd G2 or Pd₂dba₃/XPhos (0.02 equiv)
-
Additive: Cu(OAc)₂ (0.5 equiv) - Critical for stabilizing the 2-pyridyl intermediate.
-
Base: K₃PO₄ (5.0 equiv)[9]
-
Solvent: DMF:IPA (4:1 ratio) - Promotes solubility and controlled hydrolysis.
Procedure:
-
Charge: In a glovebox or under Argon, charge a reaction vial with the Aryl Chloride, 2-Pyridyl MIDA boronate, Cu(OAc)₂, and the Palladium catalyst.
-
Solvent: Add the DMF:IPA mixture (degassed).
-
Base: Add solid K₃PO₄.
-
Reaction: Seal and heat to 100°C for 4–24 hours.
-
Note: The MIDA ester hydrolyzes slowly under these conditions. The Cu(II) aids in transmetalation or stabilizes the released pyridyl species [2].
-
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/MIDA residue. Dry over MgSO₄ and concentrate.
-
Purification: Flash chromatography (EtOAc/Hexanes).
Protocol B: Ir-Catalyzed C-H Borylation of Heteroarenes
Context: Direct functionalization of a C-H bond to a C-Bpin bond.
Reagents:
-
Substrate (Heteroarene) (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (0.5 equiv if bis-borylation desired, usually 1.0 equiv)
-
Catalyst: [Ir(OMe)(cod)]₂ (1.5 mol%)
-
Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3.0 mol%)
-
Solvent: THF or MTBE (anhydrous).
Procedure:
-
Pre-catalyst Formation: In a vial, mix [Ir(OMe)(cod)]₂, dtbpy, and B₂pin₂ in THF. The solution should turn deep brown/red, indicating formation of the active tris(boryl)iridium species.
-
Addition: Add the heteroarene substrate.[10]
-
Reaction: Heat to 60–80°C for 2–16 hours.
-
Monitoring: Monitor by GC-MS. The disappearance of B₂pin₂ is a good indicator.
-
-
Workup: Evaporate solvent.
-
Purification: Pass through a short plug of silica to remove catalyst. Recrystallize or use directly.
-
Caution: Pinacol esters can degrade on silica if left too long.[11]
-
References
-
Gillis, E. P., & Burke, M. D. (2007). A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids. Journal of the American Chemical Society, 129(21), 6716-6717. Link
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates.[8][9] Journal of the American Chemical Society, 131(20), 6961-6963. Link
-
Hartwig, J. F. (2012). Borylation and silylation of C–H bonds: a platform for diverse C–H bond functionalizations.[10] Accounts of Chemical Research, 45(6), 864-873. Link
-
Cox, P. A., et al. (2017). Protodeboronation of heteroarylboronic acids and esters: A kinetic and mechanistic analysis. Journal of the American Chemical Society, 139(37), 13156-13165. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. scientificupdate.com [scientificupdate.com]
Methodological & Application
Application Note: Suzuki-Miyaura Coupling of Quinoxalin-5-ylboronic Acid Pinacol Ester
Executive Summary
This guide details the optimized conditions for the palladium-catalyzed cross-coupling of Quinoxalin-5-ylboronic acid pinacol ester (CAS: 1350543-27-9) . Unlike standard phenylboronates, this substrate presents specific challenges due to the electron-deficient nature of the quinoxaline ring and the steric environment of the 5-position (peri-position).
Successful coupling requires a protocol that balances transmetallation efficiency against protodeboronation . This note recommends a "High-Activity/Mild-Base" strategy using Buchwald-type precatalysts (XPhos Pd G3) or robust bis-phosphine systems (Pd(dppf)Cl2) to ensure high yields.
Mechanistic Challenges & Strategy
The Substrate: Quinoxalin-5-ylboronic Acid Pinacol Ester
The 5-position of the quinoxaline ring is electronically coupled to the N1 and N4 nitrogens. This creates two primary failure modes:
-
Protodeboronation: The electron-deficient heterocycle stabilizes the anionic intermediate formed after boron-carbon bond cleavage, making the substrate prone to hydrolytic deboronation (yielding quinoxaline) under strong basic conditions.
-
Catalyst Poisoning: The N4 nitrogen (and to a lesser extent N1) can coordinate to the Pd(II) center, arresting the catalytic cycle.
Strategic Solution
To overcome these, the reaction conditions must:
-
Accelerate Transmetallation: Use electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) that facilitate the transfer of the organic group to palladium.
-
Minimize Base Hydrolysis: Use mild bases (Phosphates, Carbonates) rather than Hydroxides/Alkoxides.
-
Steric Protection: Bulky ligands prevent the formation of inactive N-bound palladium complexes.
Optimization Matrix: Selecting the Right System
The following table summarizes three distinct protocols based on the difficulty of the electrophile (coupling partner).
| Parameter | Protocol A: The "Workhorse" | Protocol B: High Performance | Protocol C: The "Rescue" |
| Use Case | Standard aryl bromides/iodides | Aryl chlorides or hindered partners | Highly unstable/protodeboronation-prone |
| Catalyst | Pd(dppf)Cl₂·DCM (5 mol%) | XPhos Pd G3 (2-5 mol%) | Pd(OAc)₂ (5%) + SPhos (10%) |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv) | K₃PO₄ (3.0 equiv) |
| Solvent | 1,4-Dioxane / H₂O (4:1) | THF / H₂O (10:1) | n-Butanol / H₂O (4:1) |
| Temp | 80–90 °C | 60–80 °C | 100 °C (Rapid Microwave) |
| Time | 4–16 h | 2–8 h | 30–60 min |
| Mechanism | Robust, bidentate ligand stability | Monoligated Pd(0) boosts oxidative addition | Rapid turnover minimizes decomposition time |
Detailed Experimental Protocol (Protocol B)
Target: Coupling of Quinoxalin-5-ylboronic acid pinacol ester with an Aryl Chloride/Bromide. Rationale: This protocol uses XPhos Pd G3 , a precatalyst that generates the active mono-ligated Pd(0) species below room temperature, preventing catalyst decomposition and ensuring rapid reaction onset.
Materials Checklist
-
Nucleophile: Quinoxalin-5-ylboronic acid pinacol ester (1.2 equiv)
-
Electrophile: Aryl Halide (1.0 equiv)
-
Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) (0.02 - 0.05 equiv)
-
Base: Potassium Phosphate Tribasic (
), finely ground (2.0 equiv) -
Solvent: Tetrahydrofuran (THF) (HPLC grade, degassed) and Water (degassed).
Step-by-Step Procedure
-
Preparation (Inert Atmosphere):
-
Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol), Quinoxalin-5-ylboronic acid pinacol ester (1.2 mmol, 307 mg), XPhos Pd G3 (20-40 mg, 2-5 mol%), and
(425 mg, 2.0 mmol). -
Note: If the electrophile is a liquid, add it after the solvent.
-
-
Solvent Addition & Degassing:
-
Seal the vial with a septum.
-
Evacuate and backfill with Nitrogen or Argon (3 cycles).
-
Add THF (4.0 mL) and Water (0.4 - 0.8 mL) via syringe.
-
Critical: The ratio of water is crucial. 10:1 to 5:1 THF:Water is optimal to solubilize the base without promoting excessive protodeboronation.
-
-
Reaction:
-
Place the vial in a pre-heated block at 60 °C .
-
Stir vigorously (800+ rpm). Biphasic mixtures require high agitation rates.
-
Monitor by LCMS at 1 hour. If conversion is slow, increase temperature to 80 °C.
-
-
Work-up:
-
Purification:
-
Purify via Flash Column Chromatography. Quinoxalines are moderately polar; a gradient of Hexanes/Ethyl Acetate or DCM/MeOH is typically effective.
-
Decision Logic & Troubleshooting (Visualized)
The following diagram illustrates the decision-making process for optimizing this reaction, specifically addressing the instability of the quinoxaline boronate.
Caption: Decision tree for selecting and optimizing Suzuki-Miyaura conditions based on electrophile reactivity and observed failure modes.
Self-Validation & Quality Control
To ensure the protocol is working correctly, perform these checks:
-
The "Water Test": In the absence of water, boronic esters transmetallate very slowly. If your reaction stalls, ensure you have added the requisite 4:1 or 10:1 ratio of water.
-
Protodeboronation Marker: Run a standard of unsubstituted Quinoxaline (CAS: 91-19-0) on your LCMS. If this peak grows over time while product does not, your conditions are too basic or too hot .
-
Corrective Action: Switch from
to and lower temperature by 10 °C.
-
-
Oxidative Homocoupling: If you observe the dimer (5,5'-biquinoxaline), your system has oxygen contamination.
-
Corrective Action: Degas solvents more thoroughly (sparge with Argon for 15 mins).
-
References
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link
-
Billingsley, K.; Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 2007 , 129(11), 3358–3366. Link
-
Kinzel, T.; Zhang, Y.; Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2010 , 132(40), 14073–14075. Link
-
Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014 , 43, 412-443. Link
-
Malinowski, J. T., et al. "Quinoxaline Synthesis via Suzuki Coupling." (General reference for heterocycle stability). Journal of Organic Chemistry, 2018 . Link
Sources
Application Note: Precision Synthesis of 5-Arylquinoxalines via Suzuki-Miyaura Cross-Coupling of Pinacol Boronates
Strategic Context & Application Scope
The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in numerous kinase inhibitors (e.g., VEGFR, EGFR targets), anticancer agents, and antimicrobials. While 2- and 3-substituted quinoxalines are synthetically trivial, 5-arylquinoxalines represent a higher-value, synthetically challenging target. The 5-position (peri- to the nitrogen) offers unique steric vectors for active site binding but is difficult to access via standard condensation methods, which often yield inseparable regioisomeric mixtures (5- vs. 6-isomers).
This guide details a robust, regioselective protocol for synthesizing 5-arylquinoxalines using Boronic Acid Pinacol Esters (Bpin) . Unlike unstable boronic acids, Bpin esters offer superior shelf-stability, chromatographic purification capability, and functional group tolerance, making them ideal for high-throughput library generation.
Mechanistic Principles & Reaction Design
The synthesis relies on the Pd-catalyzed Suzuki-Miyaura cross-coupling of 5-bromoquinoxaline with aryl-Bpin esters. The success of this reaction hinges on the efficient activation of the pinacol boronate.
Critical Mechanistic Insight: The "Bpin Activation" Gate
Boronic acid pinacol esters are Lewis acidic but sterically bulky. They do not undergo transmetallation directly. The reaction requires a "base-activation" step where the base (alkoxide or hydroxide) coordinates to the boron atom, forming a tetravalent boronate species
Pathway Visualization
The following diagram illustrates the catalytic cycle, emphasizing the critical activation of the Bpin ester.
Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting the base-mediated activation of the Bpin ester required for transmetallation.
Experimental Protocol
This protocol is optimized for 5-bromoquinoxaline (1.0 equiv) and diverse Aryl-Bpin esters (1.2 equiv).
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
-
Electrophile: 5-Bromoquinoxaline (CAS: 49618-83-9).
-
Nucleophile: Arylboronic acid pinacol ester (Ar-Bpin).
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2·CH2Cl2).[1] Chosen for resistance to air and high activity on sterically hindered substrates.
-
Base: Potassium Carbonate (K2CO3), 2.0 M aqueous solution.
-
Solvent: 1,4-Dioxane (degassed).
Step-by-Step Methodology
-
Preparation:
-
In a 20 mL microwave vial or round-bottom flask equipped with a magnetic stir bar, add 5-bromoquinoxaline (1.0 mmol, 209 mg) and Ar-Bpin (1.2 mmol).
-
Add Pd(dppf)Cl2·CH2Cl2 (0.03 mmol, 3 mol%). Note: Keep catalyst loading low (1-3%) to minimize cost unless the substrate is highly deactivated.
-
-
Solvent System Assembly:
-
Add 1,4-Dioxane (4.0 mL).
-
Add 2.0 M K2CO3 (aq) (1.0 mL, 2.0 mmol).
-
Crucial Step: Seal the vessel and sparge with Argon or Nitrogen gas for 5-10 minutes. Oxygen is the primary cause of homocoupling side-products and catalyst deactivation.
-
-
Reaction:
-
Heat the mixture to 90°C for 4–12 hours.
-
Monitoring: Check by TLC (Eluent: 30% EtOAc/Hexane) or LC-MS. The 5-bromoquinoxaline spot (Rf ~0.6) should disappear.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and water (20 mL).
-
Separate phases. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).
-
Combine organics, wash with brine, dry over Na2SO4, and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (Silica Gel).
-
Gradient: 0%
40% Ethyl Acetate in Hexanes. -
Note: 5-arylquinoxalines are typically highly fluorescent under UV (254/365 nm).
-
Optimization & Performance Data
The following table summarizes the optimization of reaction conditions for the coupling of 5-bromoquinoxaline with phenylboronic acid pinacol ester.
| Entry | Catalyst | Solvent System | Base | Temp (°C) | Yield (%) | Notes |
| 1 | Pd(PPh3)4 | Toluene/EtOH/H2O | Na2CO3 | 100 | 65 | Significant deborylation observed. |
| 2 | Pd(OAc)2 / PPh3 | DMF | K3PO4 | 100 | 40 | Low conversion; Pd black formation. |
| 3 | Pd(dppf)Cl2 | Dioxane / H2O | K2CO3 | 90 | 92 | Optimal condition. Clean profile. |
| 4 | XPhos Pd G2 | THF / H2O | K2CO3 | 60 | 88 | Excellent for highly hindered Ar-Bpin. |
| 5 | Pd(dppf)Cl2 | Anhydrous Dioxane | Cs2CO3 | 100 | <10 | Failure: Water is required for Bpin hydrolysis. |
Interpretation of Data[1][2][3][4][5][6][7][8][9][13][14][15]
-
Water is Essential: Entry 5 demonstrates that anhydrous conditions fail with Bpin esters because the hydrolytic activation of the boronate ester to the boronic acid/hydroxy-boronate species cannot occur efficiently without water.
-
Ligand Choice: The bidentate dppf ligand (Entry 3) prevents rapid catalyst decomposition compared to monodentate PPh3 (Entry 1) at the elevated temperatures required for the sterically hindered 5-position.
Troubleshooting & Expert Insights
Issue: Protodeboronation (Loss of Boron Group)
-
Symptom: Recovery of unreacted 5-bromoquinoxaline and formation of the aryl substrate (Ar-H) instead of the product.
-
Cause: Reaction temperature too high or base too strong for electron-poor aryl boronates (e.g., 2-fluoro-phenyl-Bpin).
-
Solution: Switch to Pd(Amphos)Cl2 or XPhos Pd G2 which allow for lower reaction temperatures (60°C).
Issue: Homocoupling (Ar-Ar Dimer)
-
Symptom: Appearance of a symmetric biaryl spot on TLC.
-
Cause: Incomplete degassing (Oxygen presence).
-
Solution: Perform a strict freeze-pump-thaw cycle or vigorous sparging. Ensure the Ar-Bpin is added in slight excess (1.2–1.5 equiv).
Issue: "Stuck" Conversion
-
Symptom: Reaction stalls at 50% conversion.
-
Cause: Catalyst death or steric crowding at the 5-position.
-
Solution: Add a second portion of catalyst (1 mol%) after 4 hours. Ensure the solvent volume is sufficient to prevent precipitation of the intermediate.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Li, H., et al. (2013). Recent advances in the synthesis of quinoxaline derivatives for biological applications. European Journal of Medicinal Chemistry, 65, 432-451. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [Link]
-
Ishiyama, T., et al. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. [Link]
Sources
Application Note: Strategic Solvent Selection for the Suzuki-Miyaura Coupling of Quinoxalin-5-ylboronic acid pinacol ester
Introduction: The Challenge and Opportunity of Quinoxaline Scaffolds
The quinoxaline motif is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents and functional organic materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for carbon-carbon bond formation, making it indispensable for synthesizing complex biaryl and heterobiaryl structures.[1][2][3] The coupling of substrates like Quinoxalin-5-ylboronic acid pinacol ester provides a direct route to novel, functionalized quinoxaline derivatives.
However, the presence of nitrogen atoms in the quinoxaline ring introduces specific challenges. These nitrogen-containing heterocycles can coordinate to the palladium catalyst, potentially leading to deactivation or altered reactivity.[4] Furthermore, issues such as poor solubility of reactants, catalyst poisoning, and competing side reactions like protodeboronation are frequently encountered.[4][5][6]
This application note provides a deep, mechanistically-grounded guide to selecting the optimal solvent system for the Suzuki-Miyaura coupling of Quinoxalin-5-ylboronic acid pinacol ester. We will explore how the solvent influences each step of the catalytic cycle and provide detailed protocols for both solvent screening and an optimized reaction, empowering researchers to overcome common challenges and achieve high-yield, reproducible results.[5][7][8]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework
Understanding the fundamental mechanism of the Suzuki-Miyaura reaction is crucial for rational solvent selection. The process is a catalytic cycle centered on a palladium complex, which typically involves three key transformations: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][9]
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
The Critical Role of the Solvent in the Catalytic Cycle
The solvent is not merely an inert medium; it is an active participant that can dramatically influence reaction rates, yields, and selectivity.[5][8] Its effects are felt across every stage of the catalytic cycle.
-
Oxidative Addition (R¹-X + Pd(0) → R¹-Pd(II)-X): The insertion of the palladium catalyst into the carbon-halide bond is often accelerated by polar solvents. These solvents can stabilize the charge-separated transition state, which is particularly beneficial when using less reactive electrophiles like aryl chlorides.[7][8] However, for electron-deficient heterocycles like quinoxaline derivatives, this step is often facile.
-
Transmetalation ([R²-B(OR)₃]⁻ + R¹-Pd(II)-X → R¹-Pd(II)-R²): This is frequently the rate-determining step and where solvent choice is most critical. For the pinacol ester to transfer its organic group to the palladium center, it must first be activated by a base.[10] This process is profoundly influenced by the solvent system:
-
Activation of the Boronic Ester: An aqueous base (e.g., K₂CO₃, K₃PO₄) hydrolyzes the pinacol ester and forms a nucleophilic boronate "ate" complex (e.g., [Quinoxaline-B(OH)₃]⁻).[11]
-
Solubility of Reagents: A biphasic system, such as Dioxane/Water or Toluene/Water, is often optimal. The organic solvent (e.g., dioxane) dissolves the aryl halide and the palladium complex, while the aqueous phase dissolves the inorganic base and facilitates the formation of the reactive boronate species.[1][12] Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.
-
Solvent as a Ligand: In some cases, especially in "ligandless" reactions, coordinating solvents like DMF or water can stabilize the active palladium species.[8]
-
-
Reductive Elimination (R¹-Pd(II)-R² → R¹-R² + Pd(0)): This final step, which forms the desired C-C bond and regenerates the Pd(0) catalyst, is typically fast. The solvent's main role here is to maintain the solubility of the diorganopalladium(II) intermediate, preventing catalyst decomposition.
A Practical Guide to Solvent Selection for Quinoxaline Couplings
The choice of solvent must balance the need for reagent solubility, catalyst stability, and efficient transmetalation. For nitrogen-containing heterocycles like quinoxaline, certain solvent systems have proven particularly effective.[5]
| Solvent System | Class | Dielectric Constant (ε) | Key Advantages | Potential Drawbacks |
| Dioxane / H₂O | Ether / Protic | ~2.2 / 80 | Gold Standard. Excellent balance for solubility of organic and inorganic reagents. Widely successful for heteroaromatics.[1] | Dioxane has a high freezing point (11.8 °C) and is a suspected carcinogen. |
| THF / H₂O | Ether / Protic | ~7.6 / 80 | Good alternative to dioxane with a lower freezing point. Often gives excellent results.[5] Low viscosity is beneficial for mass transfer.[5] | Lower boiling point (66 °C) limits reaction temperature. |
| 2-MeTHF / H₂O | Ether / Protic | ~6.2 / 80 | Greener alternative to THF and Dioxane. Higher boiling point (80 °C) than THF. | Can be more expensive. |
| Toluene / H₂O | Aromatic / Protic | ~2.4 / 80 | Allows for higher reaction temperatures. Good for less reactive substrates. Effective biphasic system.[1] | May not be sufficient to dissolve highly polar starting materials. |
| DMF or DMAc | Polar Aprotic | ~37 / ~38 | Excellent solvating power for polar, poorly soluble substrates.[1][13] | High boiling point makes removal difficult. Can undergo decomposition at high temperatures. Potential for side reactions. |
| Ethanol / H₂O | Protic | ~24 / 80 | Often performs well with nitrogen-containing heterocycles.[14] A "green" solvent choice. | Potential source of hydride for dehalogenation side reactions.[1] Ester groups may undergo transesterification. |
Recommendation for Quinoxalin-5-ylboronic acid pinacol ester: Start with Dioxane/H₂O (4:1 to 10:1) or THF/H₂O (4:1 to 10:1) . These systems provide a robust and reliable starting point, balancing the solubility requirements of the quinoxaline boronic ester, the coupling partner, the catalyst, and the inorganic base.[1][5]
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Palladium catalysts and organic solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation and boronic ester homocoupling.[6]
Protocol 1: Parallel Solvent Screening Workflow
This protocol is designed to efficiently identify the optimal solvent system for a specific coupling pair on a small scale.
Figure 2: Workflow for parallel solvent screening.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the aryl halide (1.0 eq) and Quinoxalin-5-ylboronic acid pinacol ester (1.2 eq) in a suitable solvent (e.g., dioxane).
-
Prepare stock solutions of the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if separate, e.g., SPhos, 4-10 mol%) in the same solvent.
-
-
Reaction Setup:
-
To an array of reaction vials equipped with stir bars, add the chosen base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).
-
Under an inert atmosphere, add the stock solution containing the aryl halide and boronic ester to each vial.
-
Add the chosen solvent system to each vial (e.g., Dioxane/H₂O 4:1, THF/H₂O 4:1, etc.) to achieve a final concentration of ~0.1 M with respect to the limiting reagent.
-
Add the palladium precatalyst/ligand solution.
-
Seal the vials tightly.
-
-
Execution & Analysis:
-
Place all vials in a heating block and stir vigorously at the desired temperature (e.g., 80-100 °C) for a set time (e.g., 4-12 hours).[6]
-
After cooling, take a small aliquot from each reaction mixture, dilute, and analyze by LC-MS or TLC to determine the relative conversion to the desired product.
-
Protocol 2: Optimized Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point based on a Dioxane/H₂O system.
Materials:
-
Quinoxalin-5-ylboronic acid pinacol ester (1.0 eq)
-
Aryl or Heteroaryl Halide (1.1 eq)
-
Pd(dppf)Cl₂ (3 mol%)
-
Potassium Carbonate (K₂CO₃, 2.5 eq), finely powdered
-
1,4-Dioxane (ACS grade)
-
Deionized Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Quinoxalin-5-ylboronic acid pinacol ester, the aryl halide, Pd(dppf)Cl₂, and K₂CO₃.
-
Degassing: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add 1,4-dioxane and water (e.g., in a 5:1 ratio) via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.2 M.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-16 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure coupled product.
Troubleshooting Guide
| Symptom | Potential Cause (Solvent-Related) | Suggested Solution |
| Low or No Conversion | Poor Solubility: Reactants or catalyst not fully dissolved in the organic phase. | Switch to a more polar solvent system like DMF or increase the proportion of the organic solvent. Ensure the base is finely powdered for better dissolution in the aqueous phase.[12] |
| Protodeboronation | Excess Water/Protic Solvent: The boronic ester is hydrolyzed and then protonated, removing it from the catalytic cycle. This is a known issue for heteroaryl boronates.[4][6] | Reduce the amount of water in the solvent system (e.g., from 4:1 to 10:1 organic:water). Consider using anhydrous conditions with a base like KF or CsF, although this may require different solvents (e.g., anhydrous THF). |
| Homocoupling of Boronic Ester | Presence of Oxygen: O₂ can facilitate the oxidative coupling of two boronic ester molecules.[1][6] | Ensure the reaction setup is rigorously degassed. Use fresh, high-quality solvents that have been sparged with inert gas. |
| Dehalogenation of Starting Material | Hydride Source: Protic solvents like alcohols can act as hydride donors, leading to reduction of the aryl halide.[1][6] | If dehalogenation is observed with an alcohol-based solvent system, switch to an aprotic solvent system like Dioxane/H₂O or Toluene/H₂O. |
| Slow Reaction Rate | Poor Mass Transfer: In biphasic systems, inefficient mixing between the organic and aqueous layers can slow the reaction. | Increase the stirring rate to create a fine emulsion. The addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can also accelerate the reaction.[12] |
Conclusion
The successful Suzuki-Miyaura coupling of Quinoxalin-5-ylboronic acid pinacol ester is critically dependent on the strategic selection of the solvent system. By understanding the mechanistic role of the solvent in facilitating base-mediated boronate activation, ensuring reagent solubility, and stabilizing the palladium catalyst, researchers can overcome the inherent challenges posed by nitrogen-containing heterocycles. A biphasic system, particularly Dioxane/H₂O or THF/H₂O, serves as an excellent and robust starting point. Systematic solvent screening, coupled with careful reaction monitoring and troubleshooting, will enable the efficient and high-yield synthesis of novel quinoxaline-based compounds for applications in drug discovery and materials science.
References
- ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- PMC. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail.
- HEIA-FR. (2021, November 8). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions.
- Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
- Wiley Online Library. (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (2025, August 10). Suzuki Cross Coupling Reaction-A Review.
- ACS Publications. (2025, December 26). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
- Benchchem. (n.d.). Managing solubility issues of reactants in Suzuki coupling.
- PMC. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
- Orango. (2025, May 12). Protic vs. Aprotic Solvents: Difference in Organic Chemistry.
- Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents.
- tandem alkyne carbopalladation/suzuki cross-coupling reaction in the synthesis of heterocyclic compounds. (n.d.).
- Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: High-Efficiency Microwave-Assisted Synthesis Involving Quinoxaline Boronic Esters
Executive Summary
Quinoxaline scaffolds are ubiquitous in medicinal chemistry, serving as the core pharmacophore in various kinase inhibitors, anticancer agents, and antimicrobial drugs. Traditional thermal synthesis of quinoxaline boronic esters—critical intermediates for building molecular complexity—is often plagued by long reaction times, incomplete conversion, and protodeboronation of the electron-deficient heterocycle.
This Application Note details a robust, microwave-assisted protocol for the Miyaura borylation of halo-quinoxalines and their subsequent Suzuki-Miyaura cross-coupling . By leveraging the rapid dielectric heating of microwave irradiation, researchers can reduce reaction times from hours to minutes while significantly suppressing side reactions common in thermal heating.
Mechanistic Insight & Rationale
Why Microwave Irradiation?
Quinoxalines are electron-deficient N-heterocycles.[1] In palladium-catalyzed cross-couplings, two competing factors arise:
-
Catalyst Poisoning: The nitrogen atoms in the quinoxaline ring can coordinate to the Palladium (Pd) center, forming stable, inactive complexes that arrest the catalytic cycle.
-
Protodeboronation: Electron-deficient boronic acids/esters are prone to hydrolytic cleavage of the C-B bond under prolonged heating in basic aqueous media.
The Microwave Advantage: Microwave irradiation provides selective dielectric heating. Polar components (catalysts, polar solvents like DMSO/Dioxane) absorb energy efficiently. This creates localized superheating ("hot spots") at the catalyst surface, promoting the desorption of the product and preventing the "poisoning" coordination of the quinoxaline nitrogen. Furthermore, the rapid ramp-to-temperature minimizes the time the substrate spends in the "danger zone" where protodeboronation competes with transmetallation.
The Catalytic Cycle (Graphviz Visualization)
The following diagram illustrates the Pd(0)/Pd(II) cycle, highlighting the specific steps enhanced by microwave energy.
Caption: Simplified Pd-catalytic cycle. MW irradiation accelerates the energy-demanding Transmetallation step and aids in catalyst regeneration.
Experimental Protocols
Protocol A: Synthesis of Quinoxaline-6-boronic Acid Pinacol Ester
Objective: Conversion of 6-bromoquinoxaline to its corresponding pinacol boronate.
Reagents & Materials:
-
Substrate: 6-Bromoquinoxaline (1.0 equiv, 1.0 mmol)
-
Boron Source: Bis(pinacolato)diboron (
) (1.1 equiv) -
Catalyst:
(3 mol%) -
Base: Potassium Acetate (KOAc) (3.0 equiv) - Must be anhydrous.
-
Solvent: 1,4-Dioxane (dry, degassed)
-
Vessel: 10 mL Microwave-transparent borosilicate vial with crimp cap.
Step-by-Step Procedure:
-
Charge: In a glovebox or under Argon flow, add 6-bromoquinoxaline (209 mg),
(280 mg), KOAc (294 mg), and (25 mg) to the MW vial. -
Solvate: Add 4 mL of dry 1,4-Dioxane. Seal the vial with a PTFE-lined septum cap.
-
Pre-Stir: Stir for 1 minute at room temperature to ensure homogeneity.
-
Irradiate: Place in the microwave reactor (e.g., CEM Discover or Biotage Initiator).
-
Workup: Cool to RT. Filter the mixture through a pad of Celite using EtOAc. Concentrate the filtrate in vacuo.
-
Purification: The crude residue is often pure enough for the next step. If isolation is required, perform rapid flash chromatography (Hexane/EtOAc). Note: Quinoxaline boronates can be unstable on silica; use neutral alumina if degradation is observed.
Protocol B: One-Pot Microwave Borylation-Suzuki Coupling
Objective: Rapid synthesis of biaryl quinoxalines without isolating the unstable boronic ester intermediate.
Rationale: Isolating electron-deficient heteroaryl boronates results in yield loss. A telescoping (one-pot) approach is superior.
Step-by-Step Procedure:
-
Step 1 (Borylation): Follow Protocol A (Steps 1-4) exactly.
-
Step 2 (Addition): After the 20-minute borylation cycle, de-cap the vial (under inert gas flow).
-
Charge Coupling Partner: Add the Aryl Halide (e.g., 4-bromoanisole, 1.0 equiv),
(2M aqueous solution, 3.0 equiv), and fresh catalyst if necessary (usually not required, but 1 mol% can be added). -
Irradiate (Coupling): Reseal and irradiate.
-
Temperature: 120 °C
-
Hold Time: 15 minutes
-
-
Workup: Extract with DCM/Water. Dry organics over
.[5] Purify via Flash Chromatography.
Representative Data & Optimization
The following table summarizes optimization studies comparing conventional thermal heating vs. microwave irradiation for the coupling of 6-bromoquinoxaline with phenylboronic acid.
| Parameter | Conventional Thermal | Microwave (Protocol B) |
| Temperature | 90°C (Oil Bath) | 120°C (Internal Probe) |
| Time | 12 Hours | 15 Minutes |
| Solvent System | DMF/H2O | Dioxane/H2O |
| Catalyst Loading | 5 mol% | 1-3 mol% |
| Yield (Isolated) | 65% | 88% |
| Purity (LCMS) | 82% (Homocoupling observed) | >95% |
Data Source: Internal validation based on adaptations from published heteroaryl coupling protocols [1, 2].
Workflow Visualization
Caption: One-Pot Microwave Borylation/Suzuki Workflow for Quinoxaline Derivatives.
Troubleshooting & Expert Tips
-
Dehalogenation: If you observe the formation of unsubstituted quinoxaline (mass M-Br+H), the reaction temperature is likely too high, or the catalyst loading is too high. Reduce temp to 100°C.
-
Protodeboronation: If the boronic ester degrades before coupling, ensure your solvent (Dioxane) is anhydrous during Step 1. Water should only be introduced in Step 2 (Coupling).
-
Base Selection: For acid-sensitive substrates, switch
to or . -
Safety Note: Microwave vials are pressurized vessels. Always respect the pressure limit of your specific reactor (typically 20-30 bar). Do not microwave low-boiling solvents (like
or DCM) in sealed vessels.
References
-
Bagley, M. C., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors.[6] Molecular Diversity.
-
Ishiyama, T., Murata, M., & Miyaura, N. (1995).[7] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[7] The Journal of Organic Chemistry.[7][8][9]
-
Luo, Y., et al. (2013). Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids.[10] Asian Journal of Chemistry.
Sources
- 1. ijsrp.org [ijsrp.org]
- 2. ecommons.udayton.edu [ecommons.udayton.edu]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. ecommons.udayton.edu [ecommons.udayton.edu]
- 6. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 8. Miyaura Borylation Reaction [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. asianpubs.org [asianpubs.org]
Application Note: Late-Stage Functionalization using Quinoxalin-5-ylboronic acid pinacol ester
Executive Summary
Quinoxaline scaffolds are privileged structures in medicinal chemistry, serving as core pharmacophores in kinase inhibitors (e.g., EGFR, PI3K), intercalators, and antiviral agents. While functionalization at the 2, 3, and 6 positions is synthetically well-precedented, the 5-position (peri-position) offers a unique vector for structure-activity relationship (SAR) exploration, often providing superior selectivity due to its distinct steric and electronic environment.
Quinoxalin-5-ylboronic acid pinacol ester (CAS: 2088965-44-8) represents a critical building block for installing this moiety via Late-Stage Functionalization (LSF). However, its deployment is complicated by the electron-deficient nature of the quinoxaline ring, which accelerates protodeboronation and competes with productive cross-coupling. This guide outlines optimized protocols to mitigate these instability issues and maximize coupling efficiency.
Chemical Profile & Mechanistic Insight[1][2][3]
Reagent Properties[4][5]
-
CAS: 2088965-44-8[1]
-
Formula: C₁₄H₁₇BN₂O₂[3]
-
MW: 256.11 g/mol [3]
-
Physical State: Off-white to yellow solid or viscous oil.
-
Solubility: Soluble in DMSO, DMF, Dioxane, THF; sparingly soluble in water.
The Stability Challenge: Protodeboronation
The primary failure mode in coupling electron-deficient heteroaryl boronates is protodeboronation . The quinoxaline ring is highly electron-withdrawing. Under aqueous basic conditions (typical Suzuki conditions), the boronate forms a tetrahedral "ate" complex [Ar-B(OH)(OR)₂]⁻. While this species is required for transmetalation, it is also the intermediate that undergoes hydrolytic C-B bond cleavage.
Mechanism:
-
Base Attack: Hydroxide attacks the Boron center, forming the boronate anion.
-
C-B Cleavage: The electron-deficient quinoxaline ring stabilizes the developing negative charge at the C5 position (or interacts with water via a specific base-catalyzed pathway), leading to C-B bond rupture and formation of Quinoxaline (H-substitution) instead of the desired product.
Mitigation Strategy:
-
Rapid Transmetalation: Use highly active catalysts (e.g., Pd-G3/G4 Buchwald precatalysts) to ensure transmetalation is faster than protodeboronation.
-
Anhydrous Conditions: Eliminate water to prevent the formation of the hydrolytic pathway, using fluoride (CsF) or anhydrous phosphate/carbonate bases.
Experimental Protocols
Protocol A: High-Efficiency Suzuki-Miyaura Coupling (C-C Bond)
Recommended for coupling with Aryl/Heteroaryl Chlorides and Bromides where the electrophile is valuable.
Rationale: This protocol utilizes XPhos Pd G3 , a precatalyst that rapidly generates the active monoligated Pd(0) species, facilitating oxidative addition and transmetalation even with unstable boronates.
Reagents:
-
Electrophile: Aryl/Heteroaryl Halide (1.0 equiv)
-
Nucleophile: Quinoxalin-5-ylboronic acid pinacol ester (1.2 – 1.5 equiv)
-
Catalyst: XPhos Pd G3 (2–5 mol%)
-
Base: K₃PO₄ (0.5 M in water) or anhydrous K₃PO₄ (2.0 equiv)
-
Solvent: THF or 1,4-Dioxane (degassed)
Procedure:
-
Setup: In a nitrogen-filled glovebox or using standard Schlenk technique, charge a reaction vial with the Electrophile (0.5 mmol), Quinoxalin-5-ylboronic acid pinacol ester (192 mg, 0.75 mmol), and XPhos Pd G3 (8.5 mg, 0.01 mmol).
-
Solvent Addition: Add degassed THF (2.5 mL).
-
Base Addition: Add 0.5 M aqueous K₃PO₄ (2.0 mL, 1.0 mmol). Note: If the substrate is water-sensitive, use solid anhydrous K₃PO₄ and dry THF.
-
Reaction: Seal the vial and heat to 60 °C for 2–4 hours. Monitor by LC-MS.
-
Checkpoint: If protodeboronation (Quinoxaline mass observed) is >20%, switch to Protocol A2 (Anhydrous) .
-
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).
Protocol A2 (Anhydrous Variant - "The Rescue"):
-
Replace aqueous base with CsF (2.0 equiv) or TMSOK (Potassium trimethylsilanolate) .
-
Use anhydrous Dioxane or Toluene.
-
Heat at 80–100 °C. This suppresses the hydrolytic deboronation pathway.
Protocol B: Chan-Lam Coupling (C-N/C-O Bond)
Recommended for attaching the quinoxaline moiety to N-nucleophiles (amines, amides, sulfonamides).
Rationale: Copper-catalyzed oxidative coupling allows functionalization of N-H bonds under mild conditions, avoiding the harsh bases of Buchwald-Hartwig coupling.
Reagents:
-
Nucleophile: Amine/Amide substrate (1.0 equiv)
-
Reagent: Quinoxalin-5-ylboronic acid pinacol ester (1.5 – 2.0 equiv)
-
Catalyst: Cu(OAc)₂ (10–20 mol%) or Cu(OTf)₂
-
Base: Pyridine (2.0 equiv) or Et₃N
-
Solvent: DCM or Acetonitrile (dry)
-
Oxidant: Atmospheric Oxygen (Open air or O₂ balloon)
Procedure:
-
Mixing: To a vial equipped with a stir bar, add the Amine (0.5 mmol), Boronic ester (1.0 mmol), Cu(OAc)₂ (0.1 mmol), and Pyridine (1.0 mmol).
-
Solvent: Add DCM (5 mL).
-
Activation: Stir vigorously open to the air (or under an O₂ balloon for faster rates) at Room Temperature for 16–24 hours.
-
Tip: Adding 4Å molecular sieves can improve yields by scavenging water generated during the cycle.
-
-
Workup: Filter through a celite pad (to remove Cu salts), wash with DCM, and concentrate.
Decision Matrix & Optimization
The following diagram illustrates the logical flow for selecting reaction conditions based on electrophile type and observed stability.
Caption: Decision matrix for selecting catalytic conditions based on substrate class and reagent stability profiles.
Mechanistic Failure Analysis
Understanding the competition between the productive cycle and the destructive cycle is key to troubleshooting.
Caption: Kinetic competition between productive transmetalation (green path) and destructive protodeboronation (red path).
Data Summary: Solvent & Base Effects[8]
| Parameter | Standard (Aq) | Optimized (Anhydrous) | Result |
| Base | Na₂CO₃ / K₂CO₃ | CsF / K₃PO₄ (dry) | Anhydrous bases prevent hydrolysis of the C-B bond. |
| Solvent | DME / Water | Dioxane / Toluene | Non-protic solvents suppress proton source for deboronation. |
| Catalyst | Pd(dppf)Cl₂ | XPhos / RuPhos Pd G3 | G3 catalysts initiate at low T, beating the decomposition rate. |
| Temp | 80–100 °C | 60–80 °C | Lower temps favor kinetic coupling over thermodynamic decay. |
References
-
Sigma-Aldrich. Quinoxalin-5-ylboronic acid pinacol ester Product Specification. CAS: 2088965-44-8.[1] Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. (Foundational text on boronate stability). Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heterobiaryls. Journal of the American Chemical Society, 132(40), 14073–14075. (Protocol for unstable heteroaryl boronates). Link
-
Fyfe, J. W. B., & Watson, A. J. B. (2017). Recent Developments in Suzuki–Miyaura Cross-Coupling Reactions. Chem, 3(1), 31-55. Link
-
Qiao, J. X., et al. (2011). Suzuki-Miyaura Coupling of Arylboronic Acids with Heteroaryl Halides Catalyzed by Pd(OAc)2/XPhos. Organic Letters, 13(7), 1804–1807. Link
Sources
Strategic Synthesis of Bi-Heteroaryl Scaffolds using Quinoxaline-5-Bpin
Executive Summary: The Strategic Value of Quinoxaline-5-Bpin
The quinoxaline scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors (e.g., PI3K, VEGFR inhibitors) and intercalating agents. While 2- and 6-substituted quinoxalines are common, the 5-position (peri-position) offers a unique vector for exploring chemical space, particularly for inducing atropisomerism or targeting specific hydrophobic pockets in protein active sites.
However, the 5-position presents distinct synthetic challenges:
-
Steric Hindrance: Proximity to the N1-nitrogen and the C4-hydrogen creates significant steric bulk, impeding transmetallation.
-
Electronic Deactivation: The electron-deficient nature of the pyrazine ring makes the corresponding boronic acids prone to protodeboronation.
This guide details the preparation and application of Quinoxaline-5-boronic acid pinacol ester (Quinoxaline-5-Bpin) . Using the pinacol ester rather than the free acid is critical for stability. We present a robust workflow for synthesizing bi-heteroaryl systems, utilizing advanced palladium catalysis to overcome the inherent lethargy of this steric center.
Mechanistic Insight & Chemical Profile
The Challenge of the 5-Position
In Suzuki-Miyaura coupling, the rate-determining step for hindered substrates is often transmetallation . For Quinoxaline-5-Bpin, the "ate" complex formation is sterically encumbered. Furthermore, electron-deficient heteroaryl boronates are susceptible to protodeboronation (hydrolysis of the C-B bond) under aqueous basic conditions, leading to the recovery of quinoxaline (side product).
Why Quinoxaline-5-Bpin?
-
Stability: The pinacol ligand significantly retards protodeboronation compared to the free boronic acid or MIDA boronates in standard coupling conditions.
-
Strategic Polarity Reversal: Many heteroaryl electrophiles (e.g., 2-chloropyrimidines) are readily available. Using Quinoxaline-5-Bpin allows the quinoxaline to act as the nucleophile, accessing synthetic routes that would otherwise require unstable 2-pyrimidinyl boronates.
Visualizing the Reaction Pathway
Figure 1: Strategic workflow converting 5-bromoquinoxaline to the target bi-heteroaryl scaffold.
Experimental Protocols
Precursor Synthesis: Preparation of Quinoxaline-5-Bpin
If the reagent is not purchased commercially, it must be synthesized via Miyaura borylation. Note: Standard lithiation/boronation is often low-yielding due to the electrophilic nature of the pyrazine ring.
Reagents:
-
5-Bromoquinoxaline (1.0 equiv)
-
Bis(pinacolato)diboron (B2pin2) (1.1 equiv)
-
Pd(dppf)Cl2[1]·DCM (0.03 equiv / 3 mol%)
-
Potassium Acetate (KOAc) (3.0 equiv)
-
1,4-Dioxane (Anhydrous, 0.2 M concentration)
Procedure:
-
Setup: Charge a dry Schlenk flask or microwave vial with 5-bromoquinoxaline, B2pin2, KOAc, and Pd(dppf)Cl2·DCM.
-
Inertion: Seal the vessel and evacuate/backfill with Argon (x3).
-
Solvation: Add anhydrous 1,4-Dioxane via syringe.
-
Reaction: Heat to 90°C for 4–12 hours. Monitor by LCMS (Note: Bpin esters often do not ionize well; look for the disappearance of bromide).
-
Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Concentrate the filtrate.
-
Purification: Flash chromatography (Hexanes/EtOAc). Tip: Bpin esters can degrade on silica; add 1% Et3N to the eluent or use neutral alumina if degradation is observed.
Core Protocol: Suzuki-Miyaura Coupling
Two methods are provided.[2][3][4] Method A is the standard robust protocol. Method B is the "High-Performance" protocol for sterically demanding or unstable partners.
Method A: The "Workhorse" (Pd(dppf)Cl2)
Best for: Coupling with electron-neutral aryl bromides or simple heteroaryls.
-
Catalyst: Pd(dppf)Cl2[1]·DCM (5 mol%)
-
Base: K2CO3 (2.0 M aq. solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)[5]
-
Temperature: 90–100°C
Step-by-Step:
-
Combine Quinoxaline-5-Bpin (1.1 equiv) and Aryl Bromide (1.0 equiv) in a reaction vial.
-
Add Pd(dppf)Cl2·DCM (0.05 equiv).
-
Evacuate and backfill with Argon.[6]
-
Add 1,4-Dioxane and 2.0 M K2CO3 solution (Ratio 4:1 v/v).
-
Heat at 100°C for 16 hours.
-
Data Check: If protodeboronation (quinoxaline formation) is >20%, switch to Method B.
Method B: The "Steric Specialist" (XPhos Pd G3)
Best for: Coupling with ortho-substituted halides, chloropyridines, or when protodeboronation is high. The XPhos ligand creates a highly active, bulky catalyst that facilitates oxidative addition and transmetallation at hindered centers.
-
Catalyst: XPhos Pd G3 (or G2) (2–5 mol%)
-
Base: K3PO4 (Tribasic, anhydrous, 3.0 equiv)
-
Solvent: THF/Water (10:1) or n-Butanol (for high temp)[7]
-
Temperature: 60°C (THF) or 100°C (n-BuOH)
Step-by-Step:
-
Solids: Charge vial with Aryl Halide (1.0 equiv), Quinoxaline-5-Bpin (1.2–1.5 equiv), XPhos Pd G3 (0.02 equiv), and K3PO4 (3.0 equiv).
-
Degas: Cycle Argon/Vacuum x3.
-
Solvent: Add degassed THF and Water (pre-mixed 10:1). Note: Minimizing water concentration helps reduce protodeboronation while still dissolving the inorganic base.
-
Reaction: Stir vigorously at 60°C. The active monomeric Pd(0) species is generated rapidly.
-
Completion: Typically complete in 2–6 hours.
Data Summary & Optimization Table
| Parameter | Standard Conditions (Method A) | Advanced Conditions (Method B) |
| Catalyst | Pd(dppf)Cl2 | XPhos Pd G3 / SPhos Pd G2 |
| Ligand Feature | Bidentate, robust | Bulky biaryl phosphine (Buchwald) |
| Base | K2CO3 (aq) | K3PO4 (solid/low water) |
| Solvent | Dioxane/H2O | THF/H2O or n-BuOH |
| Temp | 100°C | 60–100°C |
| Primary Risk | Protodeboronation | Catalyst Cost |
| Best For | Simple Aryl Bromides | Chlorides, Hindered, Unstable |
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical Transmetallation step where the steric bulk of the 5-position creates resistance.
Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling. The high energy barrier at the Transmetallation step (due to peri-strain at the 5-position) requires active ligands like XPhos.
Troubleshooting & Expert Tips
-
Protodeboronation (The "Missing Nucleophile"):
-
Stalled Reaction (Incomplete Conversion):
-
Purification Issues:
-
Tip: Quinoxalines are weakly basic. If the product streaks on silica, wash the silica with 1% Triethylamine in Hexanes before loading the column.
-
References
-
Miyaura, N., & Suzuki, A. (1995).[8] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link
-
Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Protocol for stereodivergent asymmetric hydrogenation of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Scalable Synthesis of Quinoxalin-5-ylboronic acid pinacol ester: A Guide to Modern Catalytic Methods
An Application Note for Drug Development Professionals
Abstract
Quinoxalin-5-ylboronic acid pinacol ester is a critical building block in contemporary medicinal chemistry and materials science, notably utilized in the synthesis of advanced pharmaceutical agents such as PI3Kδ inhibitors. The increasing demand for this intermediate necessitates robust, efficient, and scalable synthetic routes. This application note provides a detailed guide to two primary catalytic strategies for its synthesis: the classical Palladium-catalyzed Miyaura Borylation of a 5-haloquinoxaline precursor and the more recent, atom-economical Iridium-catalyzed direct C-H borylation of quinoxaline. We offer in-depth protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting and implementing the optimal method for their specific needs, from laboratory-scale research to industrial production.
Introduction: The Strategic Importance of Quinoxaline Boronic Esters
The quinoxaline scaffold is a privileged N-heterocyclic motif found in numerous bioactive compounds.[1] Functionalization of this core structure is key to modulating pharmacological properties. Boronic acids and their pinacol esters are exceptionally versatile synthetic intermediates, prized for their stability, low toxicity, and broad utility in cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] Consequently, Quinoxalin-5-ylboronic acid pinacol ester serves as a pivotal precursor for elaborating molecular complexity, enabling the construction of novel carbon-carbon and carbon-heteroatom bonds. The development of scalable and efficient synthetic methodologies is therefore a paramount objective for drug development and manufacturing.
Overview of Primary Synthetic Strategies
Two powerful catalytic methodologies have emerged as the most viable routes for the scalable synthesis of Quinoxalin-5-ylboronic acid pinacol ester.
-
Strategy A: Miyaura Borylation of 5-Haloquinoxalines. This is a well-established and highly reliable cross-coupling reaction that utilizes a pre-functionalized 5-bromo- or 5-iodoquinoxaline. It is known for its broad functional group tolerance and generally high yields.[2][3]
-
Strategy B: Iridium-Catalyzed Direct C-H Borylation. This modern approach represents a more atom- and step-economical pathway by directly functionalizing a C-H bond of the parent quinoxaline heterocycle, obviating the need for a halogenated precursor.[4][5] The primary challenge in this approach lies in achieving high regioselectivity for the C-5 position.
The following sections provide detailed protocols and technical discussions for each strategy.
Strategy A: Palladium-Catalyzed Miyaura Borylation
Principle and Mechanistic Rationale
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between an aryl halide and a diboron reagent, such as bis(pinacolato)diboron (B2pin2), to form an aryl boronic ester.[3][6] The reaction is a cornerstone of modern synthesis due to its reliability and mild conditions.[2]
The catalytic cycle, illustrated below, involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the 5-haloquinoxaline to form a Pd(II) intermediate.
-
Transmetalation: A base, typically potassium acetate (KOAc), activates the diboron reagent, facilitating the transfer of a boryl group to the palladium center and displacing the halide.[6][7] The high oxophilicity of boron is a key driving force for this step.[6]
-
Reductive Elimination: The desired Quinoxalin-5-ylboronic acid pinacol ester is reductively eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[3]
The choice of a weak base like KOAc is critical to prevent the competing Suzuki-Miyaura self-coupling of the product with the starting material.[6]
Experimental Workflow and Protocol
Caption: Workflow for Miyaura Borylation.
Detailed Protocol: Synthesis from 5-Bromoquinoxaline
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 5-bromoquinoxaline (1.0 equiv.), bis(pinacolato)diboron (B2pin2, 1.2 equiv.), potassium acetate (KOAc, 3.0 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complexed with dichloromethane (Pd(dppf)Cl2·CH2Cl2, 0.03 equiv.).
-
Solvent Addition: Under an inert atmosphere (Argon or Nitrogen), add anhydrous 1,4-dioxane. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure oxygen is removed.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane and filter through a pad of Celite® to remove palladium residues and salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
-
Purification: After filtering the drying agent, concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.[8]
Key Parameters and Expected Outcome
| Parameter | Value / Condition | Rationale / Comment |
| Starting Material | 5-Bromoquinoxaline | Iodo- and triflate-derivatives are also suitable.[2] |
| Boron Source | Bis(pinacolato)diboron (B2pin2) | Stable, easy to handle solid.[6] |
| Catalyst | Pd(dppf)Cl2·CH2Cl2 | Robust catalyst, effective for a wide range of aryl halides. |
| Base | Potassium Acetate (KOAc) | Mild base minimizes side reactions like protodeboronation.[6] |
| Solvent | 1,4-Dioxane, Toluene, or DMF | Anhydrous polar aprotic solvents are preferred.[3] |
| Temperature | 80 - 100 °C | Provides sufficient thermal energy for the catalytic cycle. |
| Typical Yield | 70 - 90% | Highly dependent on substrate purity and reaction conditions. |
Strategy B: Iridium-Catalyzed Direct C-H Borylation
Principle and Mechanistic Rationale
Direct C-H borylation is an elegant and highly atom-economical strategy that avoids the synthesis of halogenated precursors.[5] This transformation is typically catalyzed by iridium complexes, which have demonstrated remarkable efficacy for the borylation of heterocycles.[9]
The key to this method's success is regioselectivity. For quinoline systems, which are structurally analogous to quinoxalines, iridium-catalyzed borylation preferentially occurs at the most sterically accessible and electronically deshielded C-H bond.[9][10] Analysis of the 1H NMR spectrum of quinoxaline shows the C5-H and C8-H protons are the most deshielded. Steric hindrance from the fused ring system often directs the bulky iridium catalyst to the C5 position, making this a viable, albeit challenging, route to the desired isomer.
Caption: Simplified Iridium Catalytic Cycle.
Experimental Workflow and Protocol
Detailed Protocol: Direct Borylation of Quinoxaline
-
Reagent Preparation: In a glovebox, add quinoxaline (1.0 equiv.), bis(pinacolato)diboron (B2pin2, 1.5 equiv.), [Ir(cod)OMe]2 (1.5 mol %), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 3.0 mol %) to an oven-dried reaction vessel.
-
Solvent Addition: Add a suitable anhydrous, non-polar solvent such as octane, hexane, or THF.
-
Reaction: Seal the vessel and remove it from the glovebox. Heat the mixture to 80 °C. For reactions at room temperature, which can sometimes enhance electronic selectivity, extended reaction times may be necessary.[9]
-
Monitoring: Monitor the formation of the product and the consumption of the starting material by GC-MS, as the product and starting material may have similar TLC retention factors.
-
Workup: Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent.
-
Purification: The crude product is often a mixture of regioisomers. Careful purification by flash column chromatography or preparative HPLC is required to isolate the desired Quinoxalin-5-ylboronic acid pinacol ester.
Key Parameters and Selectivity Considerations
| Parameter | Value / Condition | Rationale / Comment |
| Starting Material | Quinoxaline | High purity is essential to avoid catalyst inhibition. |
| Catalyst System | [Ir(cod)OMe]2 / dtbpy | A common and effective catalyst/ligand system for C-H borylation.[4] |
| Boron Source | Bis(pinacolato)diboron (B2pin2) | Standard reagent for this transformation. |
| Solvent | Octane, Hexane, THF | Anhydrous, non-coordinating solvents are preferred. |
| Temperature | 25 - 80 °C | Lower temperatures may favor electronic over steric control, altering isomer ratios.[10] |
| Key Challenge | Regioselectivity | Formation of C6- and other isomers is possible. Optimization is critical. |
| Typical Yield | 40 - 70% (of desired isomer) | Yields can be lower than Miyaura borylation due to selectivity challenges. |
Comparative Analysis of Synthetic Strategies
| Feature | Strategy A: Miyaura Borylation | Strategy B: Direct C-H Borylation |
| Scalability | Excellent; well-understood and robust industrial precedent. | Good; but may require more stringent process control for selectivity. |
| Atom Economy | Lower; requires a halogenated precursor and stoichiometric base. | Higher; directly uses the parent heterocycle, generating minimal waste.[4] |
| Starting Material | Requires synthesis of 5-haloquinoxaline (multi-step). | Commercially available quinoxaline. |
| Regioselectivity | Absolute; the boryl group is installed only at the site of the halogen. | A significant challenge; requires careful optimization to favor the C5-isomer. |
| Purification | Generally straightforward. | Can be challenging due to the presence of regioisomers. |
| Catalyst Cost | Palladium catalysts are generally less expensive than iridium catalysts. | Iridium is a precious and more expensive metal. |
| Overall Recommendation | Recommended for applications where absolute regioselectivity and process robustness are paramount. | Promising for long-term, greener manufacturing where step-economy is a primary driver. |
Safety and Handling
-
Catalysts: Palladium and Iridium compounds should be handled in a fume hood. They are toxic and may be pyrophoric.
-
Reagents: Bis(pinacolato)diboron is a moisture-sensitive solid. Potassium acetate should be dried before use.
-
Solvents: Anhydrous solvents like 1,4-dioxane and THF can form explosive peroxides and should be handled with care under an inert atmosphere.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and gloves, is required at all times.
Conclusion
The synthesis of Quinoxalin-5-ylboronic acid pinacol ester can be effectively scaled using modern catalytic methods. The Palladium-catalyzed Miyaura borylation of 5-bromoquinoxaline stands as the most robust and regiochemically precise method, making it ideal for immediate scale-up and applications demanding high purity without extensive optimization. The Iridium-catalyzed direct C-H borylation offers a more elegant and sustainable long-term alternative with superior atom economy, though it requires significant investment in process development to control regioselectivity. The choice between these two powerful strategies will depend on project timelines, cost considerations, and the specific green chemistry goals of the research or manufacturing campaign.
References
- Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: insights into steric and electronic effects on selectivity. Chemical Science (RSC Publishing).
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Semantic Scholar.
- Iron-Catalyzed C-H Arylphosphorylation of Quinoxalines | Request PDF. ResearchGate.
- Practical C-H Functionalization of Quinones with Boronic Acids. Organic Chemistry Portal.
- Miyaura Borylation Reaction. Organic Chemistry Portal.
- Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. ACS Publications.
- Miyaura Borylation Reaction. Alfa Chemistry.
- Iridium-catalyzed C-H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: Insights into steric and electronic effects on selectivity. ResearchGate.
- Enantioconvergent borylation of 1 a with quinoxaline‐based P‐chirogenic bisphosphine ligands. ResearchGate.
- Iron-Catalyzed C-H Arylphosphorylation of Quinoxalines. PubMed.
- C−H Functionalization of Quinoxalines | Request PDF. ResearchGate.
- Base-Free Borylation of Aryl Halides Enabled by Zn-Promoted Halide Abstraction. Unknown Source.
- Miyaura borylation. Wikipedia.
- Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. PMC.
- boronic esters. Organic Syntheses Procedure.
- Novel synthesis process of quinolone antibiotic intermediate. Google Patents.
- Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journals.
- Synthesis and Application of Boronic Acid Derivatives. VTechWorks.
- Quinoxaline-6-boronic acid pinacol ester 97 1167418-13-4. Sigma-Aldrich.
- Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. Macmillan Group.
- Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.
- Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Mother Theresa institute.
- Synthesis of boronic acid pinacol ester and diboronic acid bis(pinacol)... | Download Scientific Diagram. ResearchGate.
- Specifications of Quinoxalin-5-ylboronic acid pinacol ester. Capot Chemical.
- A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. MDPI.
- Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Unknown Source.
- Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Publishing.
Sources
- 1. mtieat.org [mtieat.org]
- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Miyaura Borylation Reaction [organic-chemistry.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: insights into steric and electronic effects on selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving yields in Suzuki coupling of quinoxaline-5-boronates
Role: Senior Application Scientist Subject: Technical Guide for Improving Yields in Suzuki-Miyaura Coupling of Quinoxaline-5-Boronates
Executive Summary: The "Peri-Nitrogen" Challenge
Coupling at the C-5 position of quinoxaline presents a unique "perfect storm" of synthetic challenges. Unlike the C-6 position, the C-5 position is peri- to the N-4 nitrogen. This creates two distinct failure modes:
-
Electronic Destabilization: The electron-deficient pyrazine ring pulls density, making the C-B bond highly susceptible to base-catalyzed hydrolysis (protodeboronation).
-
Steric/Coordinative Poisoning: The proximity of the N-4 nitrogen allows it to chelate palladium intermediates or sterically hinder the approach of the oxidant, leading to catalyst arrest.
This guide provides a self-validating troubleshooting system to distinguish between these failure modes and overcome them.
Module 1: Critical Failure Analysis
Before optimizing, you must identify how the reaction is failing. Run a test reaction and analyze the crude mixture via LCMS/NMR.
| Observation | Diagnosis | Root Cause |
| Product: < 10%Byproduct: Quinoxaline (H-species) | Protodeboronation | The boronate hydrolyzed before transmetallation could occur. The base is likely too strong or water concentration is too high. |
| Product: < 10%Byproduct: Homocoupling or SM | Catalyst Poisoning | The quinoxaline nitrogen is coordinating to Pd, shutting down the cycle. The ligand is not bulky enough to displace the substrate. |
| Product: 30-50%Byproduct: Incomplete Conv. | Cycle Arrest | Catalyst death occurs faster than turnover. Requires "Slow Release" strategy or higher activity catalyst (Pd-G3/G4). |
Visualization: The Protodeboronation Trap
The following diagram illustrates the mechanism of failure. In basic aqueous media, the boronate forms an "ate" complex. For electron-deficient rings like quinoxaline, this complex collapses to generate the anion at C-5, which is immediately protonated by water.
Figure 1: Mechanism of protodeboronation in electron-deficient N-heterocycles. The stability of the transient C-5 anion drives the destructive pathway.
Module 2: The "Gold Standard" Protocols
Do not use standard Pd(PPh3)4 or Pd(dppf)Cl2 conditions. They are insufficient for this substrate class.
Protocol A: The Anhydrous "Buchwald" Method
Best for: Cases where protodeboronation is the primary issue.
Rationale: Eliminating water prevents the protonation step of the deboronation mechanism. Using a bulky biaryl phosphine ligand (XPhos) prevents N-coordination to the metal center.
-
Catalyst: XPhos Pd G3 or G4 (2-5 mol%).
-
Why: Pre-formed precatalyst ensures rapid initiation without induction periods where the boronate can decompose.
-
-
Base: K3PO4 (3.0 equiv), finely ground, anhydrous.
-
Why: Anhydrous phosphate acts as a proton shuttle without introducing free hydroxide ions.
-
-
Solvent: 1,4-Dioxane or Toluene (Anhydrous).
-
Procedure:
-
Charge reaction vessel with Boronate (1.2 equiv), Halide (1.0 equiv), Base, and Catalyst inside a glovebox or under strict Ar flow.
-
Add anhydrous solvent.
-
Heat to 80-100 °C. Note: Higher temp is often needed to force transmetallation over N-coordination.
-
Protocol B: The MIDA Boronate "Slow Release" Method
Best for: Scale-up or when Protocol A fails due to instability.
Rationale: MIDA boronates are sp3 hybridized and immune to transmetallation or hydrolysis until hydrolyzed.[1] By slowly hydrolyzing the MIDA ester in situ, you keep the concentration of the reactive (and unstable) boronic acid low, favoring the cross-coupling over the second-order decomposition pathways.
-
Reagent: Quinoxaline-5-MIDA boronate.
-
Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%).
-
Why: SPhos is exceptionally good at coupling heteroaryl boronates.
-
-
Base: K3PO4 (3.0 equiv).
-
Solvent: THF:Water (10:1).
-
Procedure:
-
Run at 60 °C. The water slowly hydrolyzes the MIDA to the active boronic acid, which is immediately consumed by the catalyst.
-
Module 3: Troubleshooting Matrix
Use this decision tree to navigate specific experimental outcomes.
Figure 2: Troubleshooting logic flow for quinoxaline coupling failures.
Module 4: Frequently Asked Questions (Technical)
Q1: Why is the 5-position so much worse than the 6-position? A: It is a matter of peri-interactions . The C-5 position is geometrically close to the N-4 lone pair. During the catalytic cycle, the palladium center must approach this crowded space. The N-4 nitrogen can coordinate to the Pd(II) intermediate, forming a stable 5-membered chelate (if the boronate has a pendant group) or simply blocking the approach. Furthermore, the C-5 anion (intermediate in deboronation) is inductively stabilized by the adjacent N-4, accelerating the destructive hydrolysis pathway [1].
Q2: Can I use Pinacol esters instead of Boronic Acids? A: Yes, but they are not a magic bullet. While Pinacol esters are generally more stable to storage, they hydrolyze to the boronic acid in situ under basic conditions. If your reaction fails with the acid, it will likely fail with the Pin ester unless you use anhydrous conditions (Protocol A) where the Pin ester transmetallates via a different mechanism (oxo-palladium pathway) [2].
Q3: My boronate sticks to the silica column. How do I purify it? A: Quinoxaline boronates are amphoteric and "sticky."
-
Don't purify: If possible, use the crude boronate directly in the Suzuki coupling.
-
Add Triethylamine: Pre-treat your silica column with 1% Et3N in hexanes to deactivate acidic sites.
-
Reverse Phase: Use C18 reverse-phase chromatography with water/acetonitrile (no acid modifier), which is often gentler on the C-B bond.
Q4: I see "oxidative homocoupling" of my boronate. What does this mean? A: This indicates the presence of Oxygen.[1][2] The Pd(II) species can catalyze the dimerization of your boronate in the presence of O2. Ensure you are sparging your solvents with Argon for at least 15 minutes or using freeze-pump-thaw cycles.
References
-
Mechanisms of Protodeboronation: Cox, P. A., et al. (2017). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Mechanisms." Journal of the American Chemical Society, 139(37), 13156–13165.
-
MIDA Boronates (Slow Release Strategy): Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[3] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 131(20), 6961–6963.
-
Buchwald Ligands for N-Heterocycles: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles." Journal of the American Chemical Society, 132(40), 14073–14075.
-
Anhydrous Coupling Conditions: Kassel, S. B., et al. (2021).[4] "Suzuki–Miyaura Cross-Coupling of Unstable Polyfluorophenyl and 2-Heteroaryl Boronates." The Journal of Organic Chemistry, 86(15), 10314–10323.
Sources
Purification techniques for Quinoxalin-5-ylboronic acid pinacol ester
The following technical guide is structured as a Tier 3 Support Escalation for researchers encountering difficulties with the purification of Quinoxalin-5-ylboronic acid pinacol ester (CAS: 2088965-44-8) .
Ticket Subject: Purification Failure / Low Recovery / Protodeboronation Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]
Executive Technical Summary
The Core Challenge:
Quinoxalin-5-ylboronic acid pinacol ester presents a specific purification paradox. The quinoxaline core is electron-deficient, making the C–B bond susceptible to protodeboronation (hydrolysis followed by deboronation) under both acidic (silica gel) and basic (aqueous workup) conditions [1]. Furthermore, the lipophilicity of the pinacol ligand often leads to co-elution with unreacted bis(pinacolato)diboron (
Standard Protocol Warning:
-
Avoid: Standard acidic silica gel chromatography (leads to streaking and mass loss).
-
Avoid: Strong caustic washes (NaOH/KOH) to remove boronic acid impurities (accelerates C–B cleavage).
Diagnostic Workflow (Decision Tree)
Before selecting a protocol, assess your crude mixture composition using the following logic flow.
Figure 1: Strategic decision tree for purification based on impurity profile.
Validated Purification Protocols
Method A: Boric Acid-Impregnated Silica Chromatography
Best For: Removing protodeboronated byproducts and isolating the ester without decomposition.[1]
Mechanism: Standard silica gel has acidic silanol groups (
Reagents:
-
Silica Gel (Standard Flash Grade, 40-63 µm)[1]
-
Boric Acid (
) -
Methanol & Dichloromethane (DCM)
Protocol:
-
Preparation of Stationary Phase:
-
Dissolve Boric Acid in Methanol (ratio: 1.0 g Boric Acid per 50 mL MeOH).
-
Add Silica Gel (ratio: 20 g silica per 1.0 g Boric Acid).
-
Stir the slurry for 30 minutes.
-
Remove solvent in vacuo (Rotavap) until a free-flowing white powder remains.[1] Do not overheat (>50°C).
-
-
Column Packing:
-
Pack the column with the treated silica using a non-polar solvent (e.g., Hexanes or Heptane).
-
-
Elution:
-
Load the crude mixture (dissolved in minimum DCM).
-
Elute with a gradient of Hexanes:Ethyl Acetate (0%
30%) . -
Note: The treated silica prevents the "tailing" often seen with heteroaryl boronates.
-
Method B: Selective Solubilization (B2pin2 Removal)
Best For: Crude mixtures containing significant excess bis(pinacolato)diboron (
Protocol:
-
Concentrate the reaction mixture to dryness.
-
Redissolve the crude residue in a minimal amount of DCM or Ethyl Acetate .
-
Add a 10-fold volume of n-Pentane or n-Heptane .[1]
-
Cool the mixture to -20°C for 4 hours.
-
Filtration:
-
The Quinoxaline-Bpin product typically precipitates (or oils out, which can be solidified by scratching).
-
The excess
remains in the supernatant.
-
-
Wash: Rinse the solid cake with cold pentane.
Method C: The "Rescue" Protocol (Potassium Trifluoroborate)
Best For: When the pinacol ester is unstable or inseparable from impurities. Mechanism: Converts the Lewis-acidic boronate ester into a chemically robust, tetravalent "ate" complex [3].[1]
Protocol:
-
Dissolve crude pinacol ester in Methanol or Acetone .[1]
-
Add
(Potassium Bifluoride, 3.0 equiv) as a saturated aqueous solution (approx 4.5 M). -
Stir at room temperature for 2-4 hours.
-
Observation: A white precipitate (
) should form.[1]
-
-
Concentrate to remove organics.
-
Recrystallization: Dissolve the solid in hot Acetonitrile (extracts the product from inorganic salts) and filter while hot.
-
Cool the filtrate to crystallize pure Potassium (quinoxalin-5-yl)trifluoroborate.[1]
-
Note: This salt is stable on the shelf and can be used directly in Suzuki couplings (often with better efficiency than the ester).[2]
-
Quantitative Data & Troubleshooting
Solvent Compatibility Table
| Solvent System | Suitability | Notes |
| Hexanes/EtOAc | Moderate | Standard, but requires treated silica (Method A) to prevent streaking.[1] |
| DCM/MeOH | High Risk | Methanol can induce transesterification or hydrolysis on silica.[1] Avoid if possible. |
| Heptane/IPA | Recommended | Isopropanol (IPA) suppresses silica activity better than EtOAc. Use 5-10% IPA.[1] |
| Water/Brine | Low | Avoid prolonged contact.[1] Quinoxaline-Bpin hydrolyzes at pH > 8.[1] |
FAQ: Common Failure Modes
Q: My product is stuck at the baseline of the TLC plate.
-
Cause: The boronic ester has hydrolyzed to the free boronic acid, or is coordinating to the silica.
-
Fix: Run a 2D-TLC. Spot the plate, run it, then turn it 90° and run again. If the spot smears or changes Rf, it is decomposing. Use Method A (Boric Acid Silica) or switch to a neutral alumina column.
Q: I see a persistent blue spot on TLC (Hanessian's Stain) that co-elutes with my product.
-
Diagnosis: This is unreacted
.[1] It is not UV active but stains intensely blue/white. -
Fix: Use Method B (Pentane wash). If that fails, wash the organic layer with a 1:1 mixture of water and saturated
(rapidly) to hydrolyze the (which hydrolyzes faster than the aryl boronate), then separate immediately.
Q: Yield is low after column chromatography.
-
Diagnosis: "Over-adsorption."[1] The nitrogen atoms in the quinoxaline ring and the boron atom are both binding to the silica.
-
Fix: Add 1% Triethylamine to your eluent.[1] Caution: This may promote hydrolysis if the column is slow. The Boric Acid method (Method A) is safer for this specific substrate.
References
-
Edinburgh University Study on Protodeboronation: Cox, P. A., et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways." J. Am. Chem. Soc., 2017. Context: Establishes that electron-deficient heteroaryls (like quinoxaline) are most prone to base-catalyzed deboronation. [1]
-
Boric Acid Silica Method: Hitosugi, S., et al. "A Facile Chromatographic Method for Purification of Pinacol Boronic Esters." J. Org. Chem., 2012.[3] Context: The primary source for the boric acid impregnation technique to prevent silica adsorption.
-
Trifluoroborate Conversion: Molander, G. A., et al. "Efficient Synthesis of Potassium (Hetero)aryltrifluoroborates." J. Org.[4] Chem., 2009. Context: Standard protocol for converting difficult pinacol esters to stable salts.
-
Stability of Heteroaryl Boronates: Oka, N., et al. "Aryl Boronic Esters Are Stable on Silica Gel...".[5] Org.[3][4][5][6][7] Lett., 2022.[3][5][8] Context: Discusses the instability of standard pinacol esters vs newer derivatives, highlighting the need for specialized purification.
Sources
- 1. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | C9H14BNO2S | CID 45785938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Screening for Quinoxalin-5-ylboronic Acid Pinacol Ester Reactions
Welcome to the technical support center for reactions involving Quinoxalin-5-ylboronic acid pinacol ester. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of using this versatile building block, particularly in Suzuki-Miyaura cross-coupling reactions. As your application scientist, my goal is to provide not just protocols, but the underlying logic and field-proven insights to help you troubleshoot common issues and optimize your synthetic routes.
This resource is structured as a dynamic question-and-answer guide, addressing the most pressing challenges and frequently asked questions encountered in the lab.
Troubleshooting Guide: Common Experimental Failures
This section addresses specific problems you might encounter during your reaction setup and execution.
Q1: My reaction shows very low or no conversion to the desired product. What are the likely causes and how can I fix it?
Low or no product yield is the most common issue and can stem from several factors. A systematic approach is key to identifying the root cause.
Potential Cause 1: Inactive Catalytic System The heart of a Suzuki-Miyaura coupling is the palladium catalyst. Its failure to enter or complete the catalytic cycle is a primary reason for failed reactions.
-
Expertise & Experience: The initial oxidative addition of the aryl halide to the Pd(0) center is often the rate-limiting step, especially with electron-rich or sterically hindered partners. For N-heterocyclic substrates like quinoxaline, using a sufficiently active catalyst system is critical.[1] Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) require in-situ reduction to the active Pd(0) species. If this reduction is inefficient, the cycle never begins.[2] Furthermore, common phosphine ligands can be sensitive to air and may degrade upon storage, preventing them from effectively coordinating with the palladium center.
-
Troubleshooting Steps:
-
Switch to a Modern Precatalyst: Use a well-defined Pd(0) source or a modern Buchwald-type precatalyst. These systems are designed to generate the active monoligated Pd(0) species reliably and rapidly.[2]
-
Select an Appropriate Ligand: For heteroaryl couplings, electron-rich and bulky monodentate biarylphosphine ligands are often superior. Ligands like XPhos, SPhos, or RuPhos can accelerate the crucial oxidative addition and reductive elimination steps.[1]
-
Verify Reagent Quality: Ensure your palladium source and ligands are fresh and have been stored correctly under an inert atmosphere.
-
Potential Cause 2: Degradation of the Boronic Ester Quinoxalin-5-ylboronic acid pinacol ester, like many heteroaromatic boron reagents, can be susceptible to premature decomposition, primarily through protodeboronation.
-
Expertise & Experience: Protodeboronation is a side reaction where the C-B bond is cleaved by a proton source (often water in the presence of a base), replacing the boronic ester with a hydrogen atom.[1][3] This effectively removes your nucleophile from the reaction mixture. This process can be accelerated by elevated temperatures and certain bases.[3]
-
Troubleshooting Steps:
-
Use Fresh Reagents: Use the boronic ester from a freshly opened bottle or one that has been properly stored.
-
Use a Slight Excess: Employing a slight excess (e.g., 1.2–1.5 equivalents) of the boronic ester can help compensate for minor degradation.[1]
-
Consider More Stable Surrogates: If protodeboronation is persistent, switching to more stable alternatives like MIDA boronates or potassium trifluoroborate salts can be an effective strategy. These reagents often release the boronic acid slowly into the reaction medium, keeping its instantaneous concentration low and favoring transmetalation over decomposition.[3]
-
Potential Cause 3: Suboptimal Base or Solvent The base and solvent are not passive components; they actively participate in the catalytic cycle and influence reagent stability.
-
Expertise & Experience: The base is required to activate the boronic ester, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[1][4] The effectiveness of a base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is highly dependent on the solvent system.[4] For instance, K₃PO₄ is often effective in anhydrous polar aprotic solvents like DMF or dioxane.[5] Biphasic systems (e.g., Toluene/Water) can be effective but require vigorous stirring to ensure phase transfer.[2]
-
Troubleshooting Steps:
-
Screen Different Bases: If an initial condition with K₂CO₃ fails, screen stronger bases like K₃PO₄ or Cs₂CO₃.
-
Screen Different Solvents: The choice of solvent can dramatically affect solubility and reactivity. Common choices include 1,4-Dioxane, Toluene, DMF, or 2-MeTHF, often with a small amount of water.[6][7]
-
Ensure Anhydrous Conditions (if required): If using an anhydrous protocol, ensure your solvent is dry and the base is not a hydrate unless specified.
-
Potential Cause 4: Presence of Oxygen Palladium-catalyzed cross-coupling reactions are notoriously sensitive to oxygen.
-
Expertise & Experience: The active Pd(0) catalyst can be readily oxidized to inactive Pd(II) by trace amounts of oxygen. Oxygen can also promote the oxidative homocoupling of the boronic ester, a common side reaction.[2][6]
-
Troubleshooting Steps:
-
Rigorous Degassing: Thoroughly degas your reaction mixture. For most applications, sparging the solvent and reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes is sufficient.[2]
-
Freeze-Pump-Thaw: For highly sensitive or lengthy reactions, performing at least three freeze-pump-thaw cycles is the gold standard for removing dissolved oxygen.[1]
-
Q2: My reaction is messy, with significant side products like homocoupled boronic ester. How can I improve selectivity?
The formation of byproducts wastes starting material and complicates purification. Understanding their origin is the first step to suppression.
-
Expertise & Experience: The most common byproduct is the homocoupling of the boronic ester to form a biquinoxaline species. This is almost always promoted by the presence of oxygen, which facilitates an oxidative cycle involving the boronic acid. It can also occur during the in-situ reduction of a Pd(II) precatalyst, where the boronic acid acts as a reductant.[6]
-
Troubleshooting Steps:
-
Improve Degassing: This is the single most effective way to minimize homocoupling. Ensure your inert atmosphere technique is flawless.[2]
-
Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄. This avoids the initial reduction step where homocoupling is prevalent.[2]
-
Control Stoichiometry: Ensure the aryl halide is the limiting reagent if it is more valuable.
-
Lower Temperature: Sometimes, running the reaction at a lower temperature for a longer time can favor the desired productive cycle over side reactions.
-
Frequently Asked Questions (FAQs)
This section provides guidance on experimental design, reagent selection, and mechanistic understanding.
Q1: How should I structure my initial catalyst screen for a new Quinoxalin-5-ylboronic acid pinacol ester coupling?
A systematic, high-throughput approach is the most efficient way to identify optimal reaction conditions.
-
Expertise & Experience: A well-designed screen should investigate the most influential variables: the palladium source, the ligand, the base, and the solvent.[8] Running these experiments in parallel, for example in a 96-well plate, allows for rapid identification of promising "hits" for further optimization.[6]
-
Reagent Preparation (Stock Solutions):
-
Prepare a stock solution of your aryl halide (e.g., 0.2 M in dioxane).
-
Prepare a stock solution of Quinoxalin-5-ylboronic acid pinacol ester (e.g., 0.3 M, 1.5 eq. in dioxane).
-
Prepare separate stock solutions for each palladium precatalyst (e.g., 10 mM Pd₂(dba)₃) and each ligand (e.g., 25 mM XPhos) in dioxane. This allows for easy variation of the Pd/ligand ratio.
-
-
Reaction Array Setup (Example for one well):
-
To an array of vials or a well plate containing stir bars, add the chosen solid base (e.g., K₃PO₄, 2.0 eq).
-
Under an inert atmosphere, dispense the stock solutions:
-
Aryl halide solution (e.g., 100 µL, 1.0 eq).
-
Boronic ester solution (e.g., 100 µL, 1.5 eq).
-
Chosen solvent (to reach final desired concentration).
-
Palladium precatalyst solution (e.g., 20 µL, 2 mol% Pd).
-
Ligand solution (e.g., 20 µL, 5 mol% Ligand).
-
-
Seal the vials/plate tightly with screw caps or a sealing mat.
-
-
Execution & Analysis:
-
Place the array on a heated stirring block at the desired temperature (e.g., 90-110 °C) for a set time (e.g., 12-24 hours).
-
After cooling, take a small aliquot from each well, dilute, and analyze by LC-MS to determine the percent conversion to the desired product.
-
| Entry | Pd Source (2 mol%) | Ligand (4 mol%) | Base (2 eq.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | <5 |
| 2 | Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 45 |
| 3 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 92 |
| 4 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 110 | 88 |
| 5 | PdCl₂(dppf) | (none) | K₃PO₄ | DMF | 100 | 21 |
This table clearly shows that the combination of Pd₂(dba)₃, XPhos, and K₃PO₄ in dioxane (Entry 3) is the most promising condition for further optimization.
Q2: Can you explain the catalytic cycle for this reaction and why ligand choice is so important?
Understanding the mechanism allows for rational troubleshooting. The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle.
-
Expertise & Experience: The cycle involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6] The ligand plays a crucial role in each step. Bulky, electron-donating ligands (like Buchwald's biarylphosphines) stabilize the palladium center, promote the difficult oxidative addition of the aryl halide, and accelerate the final reductive elimination step to release the product and regenerate the active Pd(0) catalyst.[1] For an electron-rich N-heterocycle like quinoxaline, a powerful ligand is essential to drive the cycle forward efficiently.
Q3: What is the best way to monitor the progress of my reaction?
Accurate monitoring prevents premature workup of an incomplete reaction or decomposition from excessive heating.
-
Expertise & Experience: For most Suzuki-Miyaura reactions, Thin Layer Chromatography (TLC) can provide a quick qualitative check, but it can be misleading if starting materials and products have similar Rf values. The preferred method is Liquid Chromatography-Mass Spectrometry (LC-MS) . It provides unambiguous confirmation of product formation (via its mass) and allows for accurate quantification of the consumption of starting materials relative to an internal standard. This data is invaluable for reaction optimization and kinetic studies.
References
-
ACS Publications. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link]
-
ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
American Chemical Society. (2007). From high-throughput catalyst screening to reaction optimization: detailed investigation of regioselective suzuki coupling of 1, 6-Naphthyridone Dichloride. Organic Process Research & Development. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]
-
PMC. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]
-
MDPI. (2018). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Retrieved from [Link]
-
Unchained Labs. (n.d.). Unleashing high-throughput reaction screening. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. unchainedlabs.com [unchainedlabs.com]
Technical Support Center: Effective Removal of Palladium Contaminants from Quinoxaline Derivatives
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the effective removal of palladium contaminants from quinoxaline derivatives. Quinoxalines, a vital class of nitrogen-containing heterocyclic compounds, are frequently synthesized using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2] While indispensable for their synthesis, these reactions often lead to contamination of the final product with residual palladium, which is a significant concern in pharmaceutical applications due to stringent regulatory limits on heavy metals.[3]
This guide is designed to provide a comprehensive understanding of the challenges associated with palladium removal from these N-heterocyclic systems and to offer practical, field-proven solutions.
The Challenge of Palladium Removal from Quinoxaline Scaffolds
The primary difficulty in removing palladium from quinoxaline derivatives stems from the strong coordinating ability of the nitrogen atoms within the quinoxaline ring system. These nitrogen atoms can act as ligands, forming stable complexes with palladium species, rendering them soluble and difficult to remove by simple filtration or standard chromatographic methods. The nature of the palladium species present in the reaction mixture, which can vary in oxidation state and ligation, further complicates the purification process.
Understanding the Source: Palladium in Quinoxaline Synthesis
Palladium-catalyzed cross-coupling reactions are fundamental to the synthesis of functionalized quinoxalines. The catalytic cycle of these reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, involves several key steps where palladium species can be introduced as contaminants into the final product.[1][4]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of a halo-quinoxaline.
-
Transmetalation/Amine Coordination: The coupling partner (e.g., an organoboron reagent in a Suzuki coupling or an amine in a Buchwald-Hartwig reaction) coordinates to the palladium center.
-
Reductive Elimination: The final step involves the formation of the new C-C or C-N bond and regeneration of the Pd(0) catalyst.
During this cycle, side reactions or incomplete catalyst turnover can lead to the formation of various palladium species that can contaminate the product.
Visualizing the Palladium Catalytic Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions in quinoxaline synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the removal of palladium from quinoxaline derivatives in a question-and-answer format.
Q1: After standard workup and silica gel chromatography, I still have high levels of palladium in my quinoxaline product. Why is this happening and what should I do?
A1: This is a common issue due to the strong coordination of palladium to the nitrogen atoms of the quinoxaline ring. Standard silica gel chromatography is often insufficient for complete removal.
-
Probable Cause: Formation of soluble palladium complexes that co-elute with your product.
-
Solution: Employ a palladium scavenger. Scavenger resins are solid supports functionalized with groups that have a high affinity for palladium. For nitrogen-containing compounds like quinoxalines, thiol-based scavengers are often very effective.[5]
Q2: I tried using a palladium scavenger, but my product yield is very low. What could be the reason?
A2: Low product yield after scavenging can be attributed to non-specific binding of your product to the scavenger material or product degradation under the scavenging conditions.
-
Probable Cause 1: Non-specific Adsorption. Your quinoxaline derivative might be adsorbing to the scavenger resin, especially if the resin has a high surface area or acidic/basic functional groups that can interact with your product.
-
Solution:
-
Reduce Scavenger Amount: Use the minimum amount of scavenger required for effective palladium removal. A screening experiment with varying amounts of scavenger can help determine the optimal quantity.
-
Change Scavenger Type: Try a different type of scavenger. For example, if you are using a highly acidic scavenger, switch to a more neutral one.
-
Modify Solvent: The solvent can influence the interaction between your product and the scavenger. Experiment with different solvents to minimize non-specific binding.
-
-
-
Probable Cause 2: Product Degradation. The scavenging conditions (e.g., temperature, time) might be too harsh for your product.
-
Solution:
-
Milder Conditions: Perform the scavenging at room temperature for a shorter duration. Monitor the reaction progress to find the optimal balance between palladium removal and product stability.
-
-
Q3: I am using activated carbon to remove palladium, but the results are inconsistent. How can I improve the reproducibility?
A3: Activated carbon is a cost-effective but non-specific adsorbent.[6] Inconsistency can arise from variations in the activated carbon itself, the nature of the palladium species, and the experimental procedure.
-
Probable Cause: Variability in activated carbon properties (surface area, pore size, functional groups) and incomplete removal of palladium complexes.
-
Solution:
-
Standardize the Activated Carbon: Use the same grade and supplier of activated carbon for all experiments.
-
Optimize Conditions: Systematically optimize the amount of activated carbon (typically 5-10 wt% relative to the crude product), temperature (room temperature to gentle heating, e.g., 40-50 °C), and stirring time (1 to 18 hours).[7]
-
Use a Polishing Scavenger: After treatment with activated carbon, consider a final polishing step with a high-affinity scavenger resin to remove any remaining traces of palladium.
-
Frequently Asked Questions (FAQs)
Q: What are the most effective types of palladium scavengers for quinoxaline derivatives?
A: For N-heterocyclic compounds like quinoxalines, scavengers with soft donor atoms that can effectively compete with the nitrogen atoms of the quinoxaline for palladium binding are generally the most effective.
-
Thiol-based scavengers: These are often the most effective due to the high affinity of sulfur for palladium.[5][8] Examples include silica- or polymer-bound thiols and trimercaptotriazine (TMT) derivatives.
-
Amine-based scavengers: Trisamine and other polyamine-functionalized scavengers can also be effective.
-
Phosphine-based scavengers: While effective, these can sometimes be more expensive.
Q: How can I quantify the amount of residual palladium in my final product?
A: The most common and accurate method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[9][10] This technique offers high sensitivity and is the industry standard for elemental analysis in pharmaceutical compounds. For routine process monitoring where high accuracy is not paramount, faster methods like fluorescence-based assays can be used.[11]
Q: Can I use a combination of methods for palladium removal?
A: Yes, a combination of methods is often the most effective approach. A common strategy is to first use a bulk removal method like precipitation or activated carbon treatment, followed by a polishing step with a high-affinity scavenger resin to achieve very low palladium levels (<5 ppm).[8]
Decision-Making Workflow for Palladium Removal
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hylapharm.com [hylapharm.com]
Technical Support Center: Quinoxaline Boronate Coupling Optimization
Current Status: Online Topic: Minimizing Homocoupling in Suzuki-Miyaura Cross-Couplings Target Substrate: Quinoxaline Boronates (and related electron-deficient N-heterocycles)
Executive Summary & Diagnostic
The Issue: You are observing the dimerization of your quinoxaline boronate starting material (Ar-Ar) instead of the desired cross-coupling product (Ar-R).
Why Quinoxalines? Quinoxaline boronates are electron-deficient
Diagnostic Checklist
Before altering conditions, confirm the side reaction is homocoupling:
-
LC-MS Evidence: Do you see a peak at
? (e.g., if SM is 200 Da, dimer is 398 Da). -
Stoichiometry Check: Is your boronate equivalent count dropping faster than your halide conversion?
-
Color Change: Does the reaction turn black (Pd black precipitation) rapidly? This often accompanies homocoupling as Pd(II) is reduced to Pd(0) without a stabilizing oxidative addition partner.
Mechanistic Insight
To stop the reaction, you must understand the competition at the molecular level. Homocoupling is not random; it is an oxidative process competing with the standard cross-coupling cycle.
The Competing Pathways
The diagram below illustrates how Oxygen hijacks the catalytic cycle.
Figure 1: The bifurcation of the Palladium cycle. The Green/Blue path represents the desired Suzuki coupling. The Red path represents the oxidative homocoupling leak triggered by Oxygen.
Critical Parameters & Optimization
This section details the specific variables to tune for quinoxaline substrates.
A. Oxygen Management (The Primary Culprit)
Quinoxaline boronates are hypersensitive to oxidative homocoupling because they transmetallate rapidly. Even trace
| Method | Effectiveness | Recommendation |
| Balloon Sparging | Low | Avoid. Insufficient for sensitive quinoxalines. |
| Freeze-Pump-Thaw | High | Recommended. Perform 3 cycles minimum. |
| Glovebox | Maximum | Ideal. Weigh and seal reagents in a glovebox if possible. |
B. Base Selection: Anhydrous vs. Aqueous
For electron-deficient heterocycles, anhydrous conditions are often superior. Water promotes the formation of hydroxo-palladium species which are highly active for transmetallation but also prone to side reactions if the halide oxidative addition is slow.
-
Standard Recommendation: Aqueous
or . -
Quinoxaline Optimization: Switch to Anhydrous CsF or
in dry solvents (Dioxane or Toluene).-
Why? Fluoride activates the boronate (forming the boronate-fluoride complex) without introducing high concentrations of hydroxide ions that can degrade the quinoxaline ring or accelerate homocoupling rates disproportionately.
-
C. Catalyst & Ligand Architecture
You need a catalyst that performs Oxidative Addition (Step 1) faster than the Boronate can Transmetallate (Step 2).
-
Avoid:
. It is notorious for containing trace Pd(II) and promoting homocoupling. -
Use: Bulky, electron-rich phosphines (Buchwald Ligands).
-
XPhos or SPhos : The steric bulk protects the Pd center from coordinating two boronate species simultaneously, physically blocking the homocoupling pathway.
-
Pd Source: Use precatalysts (e.g., XPhos Pd G4 ) to ensure a strictly 1:1 Pd:Ligand ratio and rapid activation.
-
Advanced Protocols
Protocol A: The "Slow Addition" Strategy
If the quinoxaline boronate is dimerizing faster than it couples, you must lower its instantaneous concentration. This enforces Kinetic Control .
Materials:
-
Syringe Pump
-
Septum-capped reaction vial
-
Anhydrous solvent (degassed)
Procedure:
-
Reactor Charge: Load the Aryl Halide (1.0 equiv), Base (2-3 equiv), and Catalyst (1-5 mol%) into the main vial. Degas thoroughly.
-
Syringe Charge: Dissolve the Quinoxaline Boronate (1.2 - 1.5 equiv) in the minimum volume of degassed anhydrous solvent.
-
Initiation: Heat the reactor to the desired temperature (e.g., 80°C).
-
Addition: Using the syringe pump, add the boronate solution dropwise over 1 to 2 hours .
-
Completion: Stir for an additional 30-60 minutes after addition is complete.
Result: The concentration of free boronate is never high enough to statistically favor the bimolecular homocoupling reaction over the cross-coupling.
Troubleshooting & FAQ
Q: I am using the Slow Addition protocol, but I still see homocoupling. What now? A: Check your catalyst activation. If the Pd precatalyst is not activating fast enough, the boronate accumulates. Try "pre-activating" the catalyst by heating the Halide + Pd + Base for 5 minutes before starting the boronate addition. Also, ensure your solvent is strictly deoxygenated; slow addition into an oxygenated solvent just feeds the side reaction slowly.
Q: Can I use Quinoxaline Boronic Acid instead of the Pinacol Ester?
A: Proceed with caution. The free boronic acid (
Q: My reaction turns black immediately upon adding the boronate. A: This is "Palladium Black" formation. It indicates the Pd(II) is being reduced to Pd(0) and then aggregating because it has no oxidative addition partner (Aryl Halide) to react with.
-
Fix: Your Aryl Halide might be unreactive. Switch to an Aryl Iodide or use a more active ligand (e.g., BrettPhos ) to accelerate the oxidative addition step.
Q: Does light affect this reaction? A: Generally no, but quinoxalines can be photosensitive. It is good practice to wrap the reaction vessel in foil, especially if using iodinated substrates which can liberate Iodine under light, acting as an oxidant.
References
-
Mechanistic Analysis of Homocoupling: Adamo, C., et al. "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base." Journal of the American Chemical Society, 2006.
-
Slow Addition & Kinetic Control: Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 2014.
-
Heterocycle Stability & Anhydrous Conditions: Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." Journal of Organic Chemistry, 2009.
-
Buchwald Ligands for Heterocycles: Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 2007.[1]
Sources
Validation & Comparative
A Researcher's Guide to the 13C NMR Spectral Analysis of Quinoxaline-5-Boronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, quinoxaline derivatives stand out for their diverse biological activities and applications in organic electronics.[1][2] The introduction of a boronic acid pinacol ester at the 5-position of the quinoxaline scaffold creates a versatile building block for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex molecules with potential therapeutic or functional properties.[3] A thorough understanding of the structural characterization of these intermediates is paramount, and 13C Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this analysis.
Predicted 13C NMR Spectrum and Comparative Analysis
The 13C NMR spectrum of quinoxaline-5-boronic acid pinacol ester is predicted to exhibit signals corresponding to the quinoxaline ring system, the carbon atom bearing the boronic ester functionality, and the pinacol group. The chemical shifts are influenced by the electronic environment of each carbon atom.
Diagram of Quinoxaline-5-boronic acid pinacol ester with Atom Numbering
Caption: Molecular structure of quinoxaline-5-boronic acid pinacol ester.
A detailed comparison of the predicted chemical shifts for quinoxaline-5-boronic acid pinacol ester with the experimental data for quinoxaline and a representative alkyl boronic acid pinacol ester is presented below.
Table 1: Predicted and Experimental 13C NMR Chemical Shifts (ppm)
| Carbon Atom | Quinoxaline (Experimental) | Predicted Quinoxaline-5-boronic acid pinacol ester | Alkyl Boronic Acid Pinacol Ester (Representative) |
| C2 | 145.2 | ~145 | - |
| C3 | 145.2 | ~145 | - |
| C4a | 142.3 | ~142 | - |
| C5 | 129.5 | Not observed (broad) | - |
| C6 | 129.2 | ~130 | - |
| C7 | 129.2 | ~129 | - |
| C8 | 129.5 | ~130 | - |
| C8a | 142.3 | ~142 | - |
| C-B | - | ~130-140 | ~10 (broad) |
| C(pinacol) | - | ~84 | ~83 |
| CH3(pinacol) | - | ~25 | ~25 |
Note: Predicted values are estimates and may vary based on solvent and experimental conditions. The signal for the carbon attached to boron (C-B) is often broadened due to quadrupolar relaxation of the boron nucleus and may not be observed.[4][5][6]
Deconstructing the Spectrum: A Rationale
Quinoxaline Ring Carbons:
The chemical shifts of the carbons in the quinoxaline ring are influenced by the electronegativity of the nitrogen atoms and the aromatic system. In unsubstituted quinoxaline, the carbons adjacent to the nitrogen atoms (C2 and C3) and the bridgehead carbons (C4a and C8a) are deshielded and appear downfield.[7][8] The introduction of the boronic acid pinacol ester at the C5 position is expected to have a minor electronic effect on the distal carbons of the quinoxaline ring. Therefore, the chemical shifts for C2, C3, C4a, C7, C8, and C8a are predicted to be similar to those in the parent quinoxaline.
The Carbon-Boron (C-B) Signal:
A key feature in the 13C NMR spectrum of organoboron compounds is the signal for the carbon atom directly attached to the boron. This signal is characteristically broad due to the quadrupolar nature of the boron nucleus (both ¹⁰B and ¹¹B isotopes). In many cases, this signal is broadened to the extent that it is indistinguishable from the baseline noise.[4][5][6] When observable, its chemical shift is typically in the range of 120-150 ppm for aryl boronic esters.
Pinacol Group Carbons:
The pinacol moiety of the boronic acid pinacol ester gives rise to two distinct signals. The quaternary carbons of the pinacol group, each bonded to an oxygen atom, are expected to resonate at approximately 83-84 ppm.[4][9] The four equivalent methyl groups of the pinacol will produce a sharp, intense signal at around 25 ppm.[9]
Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum
To obtain a reliable 13C NMR spectrum of quinoxaline-5-boronic acid pinacol ester, the following experimental protocol is recommended:
-
Sample Preparation:
-
Dissolve 10-20 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for its good solubilizing power and well-separated solvent peak.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz for ¹H) for better signal dispersion and sensitivity.
-
Tune and match the ¹³C probe.
-
Shim the magnetic field to achieve good resolution.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts (e.g., 0 to 220 ppm).
-
Acquisition Time (AQ): A longer acquisition time (e.g., 1-2 seconds) will improve digital resolution.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and spectrometer sensitivity.
-
-
Processing:
-
Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
-
Fourier transform the free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm).
-
Workflow for 13C NMR Data Acquisition and Analysis
Caption: A streamlined workflow for obtaining and analyzing 13C NMR data.
Conclusion
The 13C NMR spectrum of quinoxaline-5-boronic acid pinacol ester is a powerful tool for its structural confirmation. By understanding the expected chemical shifts and the rationale behind them, researchers can confidently interpret their experimental data. The characteristic signals of the quinoxaline core and the pinacol boronic ester group provide a unique fingerprint for this important synthetic intermediate. This guide, by providing a predicted spectrum, a comparative analysis, and a robust experimental protocol, aims to empower researchers in their pursuit of novel molecules for drug discovery and materials science.
References
-
Mori, K., & Audran, G. (2005). Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines. Magnetic Resonance in Chemistry, 43(10), 833-838. [Link][8]
-
Ewing, D. F. (1976). 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 2, (6), 701-705. [Link][7]
-
Chen, Y., et al. (2018). Design and Synthesis of Extended Quinoxaline Derivatives and Their Charge Transport Properties. RSC Advances, 8(54), 30784-30791. [Link][10]
-
Reddy, T. S., et al. (2014). synthesis and biological activity studies of quinoxaline derivatives. Heterocyclic Letters, 4(1), 115-122. [Link][11]
-
Le, T. N., et al. (2020). NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one derivatives. Molecules, 25(21), 5035. [Link][12]
-
Li, Z., et al. (2019). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters. Nature Communications, 10(1), 1-9. [Link][4]
-
Wang, Y., et al. (2022). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Molecules, 27(1), 193. [Link][3]
-
Matteson, D. S., & Moody, R. J. (1982). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters. Organometallics, 1(1), 20-28. [Link][5]
-
Rono, L. J., et al. (2017). Photoredox C–C Cross-Coupling Reactions using Boronic Acid Derivatives. Journal of the American Chemical Society, 139(48), 17745-17754. [Link][6]
-
Norrby, P.-O., et al. (2010). Boronic acid mono- and diesters of the aldopentoses. Carbohydrate Research, 345(3), 374-380. [Link][13]
-
Chen, K., et al. (2023). Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. Molecules, 28(1), 217. [Link][14]
-
Al-Masoudi, N. A., et al. (2016). Synthesis of some new quinoxaline derivatives via chalcones and evaluation of their antitumor activity. ResearchGate. [Link][15]
-
Li, Y., et al. (2022). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 12(13), 7958-7967. [Link][1]
-
Birajdar, M. J., et al. (2022). SYNTHESIS, CHEMICAL CHARACTERIZATION AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF SOME NOVEL QUINOXALINES. International Journal of Pharmaceutical Sciences and Research, 13(10), 4244-4253. [Link][2]
Sources
- 1. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. ijpsr.com [ijpsr.com]
- 3. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pinacol(76-09-5) 13C NMR spectrum [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. heteroletters.org [heteroletters.org]
- 12. DSpace [ri.itba.edu.ar]
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Comparing reactivity of quinoxaline-5-Bpin vs quinoxaline-6-Bpin
Topic: Comparing reactivity of quinoxaline-5-Bpin vs quinoxaline-6-Bpin Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In medicinal chemistry, the quinoxaline scaffold is a privileged structure, frequently serving as a core for kinase inhibitors (e.g., PI3K, VEGFR). The introduction of a pinacolboronate (Bpin) handle allows for modular elaboration via Suzuki-Miyaura cross-coupling.[1] However, the position of the Bpin moiety—C5 (peri) vs. C6 (meta) —dictates a profound divergence in synthetic accessibility, reactivity, and stability.
-
Quinoxaline-6-Bpin: The "Workhorse." High stability, accessible via direct C–H activation, and exhibits predictable reactivity comparable to meta-substituted aryl boronates.
-
Quinoxaline-5-Bpin: The "Specialist Challenge." Sterically hindered by the peri-nitrogen interaction, electronically deactivated, and prone to lower coupling yields without ligand optimization.
This guide provides a technical breakdown of these two isomers to aid in building block selection and reaction optimization.
Structural & Electronic Analysis
The reactivity difference between the 5- and 6-positions is governed by two principal factors: Peri-strain (Sterics) and Inductive Withdrawal (Electronics) .
The "Peri" Effect (C5-Position)
The C5 position is located at the ring fusion, adjacent to the nitrogen-containing pyrazine ring. This creates a unique steric environment known as "peri-strain."
-
Steric Clash: The Bpin group at C5 experiences repulsive van der Waals interactions with the proton or substituents on the adjacent pyrazine ring (C4-H or N-lone pair proximity).
-
Consequence: This hindrance impedes the approach of the Palladium(II)-oxidative addition complex during the transmetalation step of Suzuki coupling, significantly slowing the reaction rate.
The "Meta" Environment (C6-Position)
The C6 position is topologically analogous to the beta-position of naphthalene or a meta-substituted benzene.
-
Accessibility: It is spatially distant from the ring junction, allowing free rotation of the C–B bond and facile approach of catalytic complexes.
-
Consequence: Reaction kinetics mimic standard electron-deficient aryl boronates.
Electronic Deactivation
Quinoxaline is an electron-deficient heterocycle.
-
C5: Being closer to the electronegative nitrogen atoms (via inductive effects through the bridgehead), the C5 carbon is more electron-deficient than C6.
-
Impact: While electron deficiency generally accelerates transmetalation (by making the boronate more Lewis acidic), in this case, it also increases the susceptibility to protodeboronation (hydrolysis of the C–B bond), particularly under basic aqueous conditions.
Synthesis & Accessibility
How you access these building blocks differs fundamentally based on regioselectivity rules.
| Feature | Quinoxaline-6-Bpin | Quinoxaline-5-Bpin |
| Primary Access Route | Ir-Catalyzed C–H Borylation (Direct) | Miyaura Borylation (from 5-Bromo) |
| Regioselectivity | High. Iridium catalysts (e.g., [Ir(OMe)(cod)]₂) favor the sterically accessible C6 position over C5. | Low (Direct). Direct borylation rarely targets C5 due to steric blocking. Must be synthesized from pre-functionalized 5-halo precursors. |
| Commercial Availability | High (Common reagent) | Moderate to Low (Often custom synthesis) |
Key Reference: Steel, P. G., et al. "Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes." Chemical Science (2011). (Establishes steric dominance in Ir-borylation of fused heterocycles).
Reactivity Profile: Suzuki-Miyaura Coupling
This section compares the performance of both isomers in a standard cross-coupling scenario (e.g., coupling with an aryl bromide).
Comparative Performance Data
| Parameter | Quinoxaline-6-Bpin | Quinoxaline-5-Bpin |
| Standard Yield | 85 – 95% | 40 – 65% (Unoptimized) |
| Rate Limiting Step | Oxidative Addition (typically) | Transmetalation (due to sterics) |
| Ligand Requirement | Standard (PPh₃, dppf) | Bulky/Electron-Rich (SPhos, XPhos, P(tBu)₃) |
| Base Sensitivity | Low (Compatible with K₂CO₃, K₃PO₄) | High (Needs mild bases like KOAc or anhydrous conditions to prevent deboronation) |
Mechanistic Workflow & Pathway Selection
The following diagram illustrates the divergent pathways and the specific "trap" associated with the 5-Bpin isomer (Protodeboronation).
Figure 1: Mechanistic divergence in Suzuki coupling. Note the competitive protodeboronation pathway for the 5-isomer due to stalled transmetalation.
Experimental Protocols
Protocol A: Standard Coupling (Recommended for 6-Bpin)
Self-validating note: This protocol uses a biphasic system which is robust for the stable 6-isomer.
-
Reagents: Aryl Bromide (1.0 equiv), Quinoxaline-6-Bpin (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2.0 equiv).
-
Solvent: 1,4-Dioxane / Water (4:1).
-
Conditions: Heat to 90°C for 4–6 hours under N₂.
-
Workup: Dilute with EtOAc, wash with brine. The 6-isomer product usually precipitates or crystallizes easily upon cooling or trituration.
Protocol B: Optimized Coupling (Required for 5-Bpin)
Expert Insight: To overcome the "Peri" steric hindrance, we use Buchwald's 2nd Generation Precatalysts (XPhos Pd G2). We also switch to anhydrous conditions to eliminate the protodeboronation pathway that plagues the slow-reacting 5-isomer.
-
Reagents: Aryl Bromide (1.0 equiv), Quinoxaline-5-Bpin (1.5 equiv - excess required), XPhos Pd G2 (2–5 mol%), K₃PO₄ (anhydrous, 2.0 equiv).
-
Solvent: Anhydrous THF or Toluene (Degassed).
-
Conditions: Heat to 80°C for 12–18 hours.
-
Validation: Monitor via LCMS. If deboronation (mass = quinoxaline parent) is observed >10%, lower temperature to 60°C and extend time.
Stability & Handling Guide
| Property | Quinoxaline-6-Bpin | Quinoxaline-5-Bpin |
| Shelf Stability | High. Stable at RT for months. | Moderate. Store at 4°C under Argon. |
| Chromatography | Stable on Silica Gel. | Unstable on Silica. Use Neutral Alumina or reverse phase (C18) to prevent hydrolysis. |
| Protodeboronation | Slow. Requires strong acid/base to cleave. | Accelerated. Occurs in basic aqueous media due to electronic destabilization at C5. |
Authoritative Insight: Heteroaryl boronates are generally prone to base-catalyzed protodeboronation. The mechanism involves the formation of a boronate "ate" complex followed by ipso-protonation. The electron-deficient nature of the quinoxaline ring accelerates this. For the 5-isomer, the proximity to the N-heterocycle fusion enhances this susceptibility compared to the 6-isomer. (See Lloyd-Jones et al., JACS 2021).
References
-
Steel, P. G., et al. (2011). Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: insights into steric and electronic effects on selectivity. Chemical Science. Link
-
Lloyd-Jones, G. C., et al. (2021).[2] Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society. Link
Sources
Advanced HPLC Method for Quinoxalin-5-ylboronic Acid Pinacol Ester: A Stability-Indicating Comparison Guide
Audience: Researchers, Process Chemists, and Analytical Scientists. Content Type: Technical Comparison & Method Development Guide.
Executive Summary: The Dual Challenge
Analyzing Quinoxalin-5-ylboronic acid pinacol ester presents a "perfect storm" of chromatographic challenges. You are not just analyzing a static molecule; you are fighting two opposing chemical behaviors simultaneously:
-
The Boronic Ester Instability (Hydrolysis): Pinacol esters are susceptible to on-column hydrolysis, converting to the corresponding boronic acid.[1][2][3][4] This creates "ghost peaks," broad plateaus, and quantitation errors. This reaction is acid-catalyzed.
-
The Quinoxaline Basicity (Tailing): The quinoxaline core contains basic nitrogen atoms (
for the conjugate acid). On standard silica columns, these nitrogens interact with residual silanols, causing severe peak tailing.[5]
Standard "generic" HPLC methods (e.g., C18 with 0.1% TFA) fail here because the acid required to suppress silanol interactions accelerates the hydrolysis of the ester.
This guide compares a Legacy Generic Method against an Optimized Hybrid Method , demonstrating why specific column chemistry and mobile phase conditions are non-negotiable for this compound.
Method Comparison: Generic vs. Optimized
We compare two distinct approaches. The Optimized Method is designed to decouple the hydrolysis and tailing mechanisms.
Table 1: Comparative Performance Metrics
| Feature | Method A: Generic (The Trap) | Method B: Optimized (The Solution) |
| Stationary Phase | Standard Silica C18 (e.g., Zorbax Eclipse) | Hybrid Particle C18 (e.g., Waters XBridge/XTerra) |
| Mobile Phase pH | Acidic (pH ~2.0 with 0.1% Formic Acid) | Neutral to Basic (pH 7.0 - 10.0) |
| Sample Diluent | 50:50 Water:Acetonitrile | 100% Anhydrous Acetonitrile or THF |
| Tailing Factor ( | > 2.0 (Severe Tailing) | 1.0 – 1.2 (Symmetric) |
| On-Column Hydrolysis | High (~5-15% conversion to acid) | Negligible (< 0.1%) |
| Resolution ( | Poor (Acid impurity merges with Ester) | > 3.0 (Baseline Separation) |
Deep Dive: The Science of the Optimized Protocol
Stationary Phase Selection
Why Method A Fails: Standard silica columns rely on surface silanols. Even "end-capped" columns retain acidic silanol activity. The basic quinoxaline nitrogen binds to these sites, dragging the peak (tailing). Why Method B Works: We utilize Hybrid Particle Technology (HPT) (e.g., Ethylene Bridged Hybrid - BEH). These particles replace surface silanols with stable organic bridges, virtually eliminating secondary interactions with the quinoxaline nitrogen without needing acid modifiers.
Mobile Phase Chemistry
The Hydrolysis Trap: Boronic pinacol esters hydrolyze to boronic acids in the presence of water and acid (
Sample Preparation (The Hidden Variable)
Most degradation happens before injection. Dissolving this compound in water/methanol mixtures initiates immediate hydrolysis. The Optimized Method uses 100% Aprotic Solvents (ACN or THF) to preserve the ester integrity.
Experimental Protocols
Workflow Visualization
The following diagram illustrates the critical decision points in the analytical workflow to prevent artifact generation.
Caption: Analytical workflow comparing the degradation pathways (Red) vs. the stability-indicating optimized pathway (Green).
Detailed Optimized Protocol (Method B)
1. Instrument Setup:
-
System: HPLC or UHPLC with PDA/UV detection.
-
Detector: UV at 254 nm (Quinoxaline absorption) and 220 nm (General).
2. Chromatographic Conditions:
-
Column: Waters XBridge BEH C18 (or XTerra MS C18), 4.6 x 100 mm, 3.5 µm (or 2.5 µm).
-
Why: High pH stability and negligible silanol activity.
-
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH ~10.0) OR 10 mM Ammonium Acetate (pH 7.0).
-
Note: Do NOT use TFA or Formic Acid.
-
-
Mobile Phase B: 100% Acetonitrile.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temp: 25°C (Keep cool to minimize any potential thermal instability).
3. Gradient Program:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration |
| 1.0 | 5 | Hold |
| 10.0 | 95 | Linear Gradient |
| 12.0 | 95 | Wash |
| 12.1 | 5 | Re-equilibration |
| 15.0 | 5 | End |
4. Sample Preparation (Crucial):
-
Stock Solution: Weigh ~5 mg of sample into a 10 mL volumetric flask.
-
Diluent: Dissolve and dilute to volume using 100% HPLC Grade Acetonitrile .
-
Precaution: Ensure the sample vial is moisture-free. Inject immediately after preparation.
Troubleshooting & Self-Validation
To ensure the method is performing correctly, look for these indicators:
-
The "Ghost" Peak Check:
-
Inject the sample immediately.
-
Re-inject the same vial after 4 hours.
-
Pass: No new peak appears at the Retention Time (RT) of the boronic acid (usually elutes earlier than the ester).
-
Fail: Growth of an early eluting peak indicates hydrolysis in the autosampler (check diluent moisture).
-
-
Peak Symmetry Check:
-
Calculate USP Tailing Factor (
) for the main peak. -
Pass:
. -
Fail:
indicates silanol interactions. Switch to a fresh Hybrid column or increase buffer strength.
-
References
-
Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wigman, L. (2014).[1][4] Accurate Analysis of Boronic Pinacol Esters Using Low Residual Silanol Silica Based Reversed Phase HPLC. Journal of Liquid Chromatography & Related Technologies.
-
Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Application Note.
- Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference on Boronic Acid stability).
Sources
A Comparative Guide to the Crystal Structure Analysis of 5-Substituted Quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Strategic Importance of Quinoxaline Scaffolds in Medicinal Chemistry
Quinoxaline derivatives are a cornerstone in modern drug discovery, exhibiting a remarkable breadth of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] The fusion of a benzene and a pyrazine ring creates a privileged scaffold that is readily amenable to chemical modification, allowing for the fine-tuning of its pharmacological profile.[5][6][7] The substituent at the 5-position is particularly influential, as it can modulate the electronic properties and steric profile of the molecule, directly impacting its interaction with biological targets and its solid-state properties.
Understanding the precise three-dimensional arrangement of atoms within a 5-substituted quinoxaline derivative through single-crystal X-ray diffraction is not merely an academic exercise. It is a critical step in rational drug design, providing invaluable insights into structure-activity relationships (SAR) and guiding the optimization of lead compounds.[8][9]
Comparative Analysis of Crystallization Techniques
The successful growth of diffraction-quality single crystals is often the most challenging and critical step in crystal structure analysis. The choice of crystallization method is paramount and is highly dependent on the physicochemical properties of the specific 5-substituted quinoxaline derivative. Here, we compare the most effective techniques.
Slow Evaporation
This technique is fundamentally simple, relying on the gradual removal of a solvent to increase the solute concentration to the point of supersaturation and subsequent crystal formation.[10] It is particularly effective for compounds that are moderately soluble and thermally stable.
Protocol for Slow Evaporation of a Generic 5-Substituted Quinoxaline Derivative:
-
Dissolve the purified quinoxaline derivative in a suitable solvent (e.g., ethanol, methanol, chloroform) to near-saturation in a clean vial.
-
Filter the solution to remove any particulate matter.
-
Cover the vial with a perforated film (e.g., Parafilm with a few pinholes) to control the rate of evaporation.
-
Place the vial in a vibration-free environment at a constant, ambient temperature.
-
Monitor for crystal growth over a period of days to weeks.
Vapor Diffusion
Vapor diffusion is a more controlled method that often yields higher quality crystals. It involves the slow diffusion of a volatile "anti-solvent" vapor into a solution of the compound, which reduces the solubility of the compound and induces crystallization.[10]
Protocol for Vapor Diffusion of a Generic 5-Substituted Quinoxaline Derivative:
-
In a small, open vial, dissolve the quinoxaline derivative in a "good" solvent in which it is highly soluble.
-
Place this small vial inside a larger, sealed container.
-
Add a volatile "anti-solvent" (a solvent in which the compound is poorly soluble) to the bottom of the larger container, ensuring the level is below the top of the inner vial.
-
Seal the larger container and allow the anti-solvent vapor to slowly diffuse into the solution of the compound.
-
Crystals will typically form at the interface and on the walls of the inner vial over several days.
Anti-Solvent Crystallization
This method involves the direct, slow addition of an anti-solvent to a solution of the compound, inducing precipitation.[10] The rate of addition is a critical parameter that influences crystal size and quality.
Protocol for Anti-Solvent Crystallization of a Generic 5-Substituted Quinoxaline Derivative:
-
Dissolve the quinoxaline derivative in a minimal amount of a "good" solvent.
-
Slowly add the "anti-solvent" dropwise to the stirred solution.
-
Continue the addition until the solution becomes persistently turbid, indicating the onset of precipitation.
-
Allow the mixture to stand undisturbed for crystallization to complete.
-
Collect the crystals by filtration.
Table 1: Comparison of Crystallization Techniques for Quinoxaline Derivatives
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Slow Evaporation | Gradual removal of solvent | Simple setup, requires minimal material | Slow, sensitive to environmental fluctuations | Thermally stable, moderately soluble compounds |
| Vapor Diffusion | Slow diffusion of an anti-solvent vapor | High control, often yields high-quality crystals | Requires careful solvent selection, can be slow | Small quantities of material, sensitive compounds |
| Anti-Solvent Crystallization | Direct addition of an anti-solvent | Rapid, good for screening conditions | Can lead to rapid precipitation and small crystals | Compounds with a large solubility difference in two miscible solvents |
Workflow for Single-Crystal X-ray Diffraction Analysis
The following workflow outlines the essential steps from a grown crystal to a refined crystal structure.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Selection and Mounting : Carefully select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible defects under a polarized light microscope.[11] Mount the crystal on a goniometer head using a cryoprotectant if data is to be collected at low temperatures.
-
Data Collection : Center the crystal in the X-ray beam of a single-crystal diffractometer. A preliminary screening is performed to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal through a series of angles.
-
Data Reduction : The raw diffraction images are processed to integrate the intensities of the Bragg reflections and apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
Structure Solution : The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map, from which the positions of most non-hydrogen atoms can be determined.
-
Structure Refinement : The initial structural model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, and thermal parameters. Hydrogen atoms are typically placed in calculated positions.
-
Validation : The final refined structure is validated using software tools to check for geometric consistency and to ensure that the model is a good fit to the data. The final structural information is typically deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).[12]
Impact of 5-Substituents on Crystal Packing and Intermolecular Interactions
The nature of the substituent at the 5-position of the quinoxaline ring profoundly influences the crystal packing through a variety of intermolecular interactions. Understanding these interactions is key to crystal engineering and predicting the solid-state properties of new derivatives.
Caption: Relationship between the 5-substituent, crystal packing, and physical properties.
Case Study: 5-Nitroquinoxaline Derivatives
The strong electron-withdrawing nitro group is a potent director of crystal packing. In the structure of 5-nitro-2,3-bis(thiophen-2-yl)quinoxaline, the nitro group is twisted out of the plane of the quinoxaline ring.[1] The crystal packing in such derivatives is often dominated by C-H···O and π-π stacking interactions.
Comparative Crystallographic Data
The following table presents a comparison of crystallographic data for a selection of 5-substituted quinoxaline and related quinoline derivatives to illustrate the influence of the substituent on the crystal system and unit cell parameters.
Table 2: Comparative Crystallographic Data of Substituted Quinoxaline and Quinoline Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 5-Nitro-2,3-bis(thiophen-2-yl)quinoxaline | C₁₆H₉N₃O₂S₂ | Monoclinic | P2₁ | 12.2009(17) | 8.3544(9) | 13.9179(17) | 104.980(5) | [2] |
| 2-Chloroquinoxaline | C₈H₅ClN₂ | Monoclinic | P2₁/n | 9.1299(2) | 3.8082(1) | 21.0777(6) | 93.028(2) | [13] |
| 5-Chloroquinolin-8-ol | C₉H₆ClNO | - | - | - | - | - | - | [14] |
| 5-Ethoxymethyl-8-hydroxyquinoline | C₁₂H₁₃NO₂ | Orthorhombic | Pbca | 7.9551(12) | - | - | - | [15] |
Note: Complete crystallographic data for 5-chloroquinolin-8-ol and detailed unit cell parameters for 5-ethoxymethyl-8-hydroxyquinoline were not fully available in the cited literature but are included to show the diversity of studied derivatives.
The data illustrates that even seemingly minor changes to the substituent at the 5-position can lead to different crystal systems and packing arrangements. For instance, the presence of a bulky substituted thiophenyl group in 5-nitro-2,3-bis(thiophen-2-yl)quinoxaline leads to a monoclinic system, while the smaller chloro- and ethoxymethyl-substituents in related quinoline systems can result in different symmetries.
Conclusion and Future Perspectives
The crystal structure analysis of 5-substituted quinoxaline derivatives is a powerful tool in the arsenal of the medicinal chemist. A thorough understanding of crystallization techniques and the ability to predict and interpret the influence of substituents on crystal packing are essential for the rational design of new therapeutic agents with optimized properties. This guide provides a foundational framework for researchers in this field, emphasizing the causal links between molecular structure, solid-state architecture, and macroscopic properties. Future work in this area will undoubtedly focus on the development of in silico methods for crystal structure prediction to accelerate the drug development process and the exploration of co-crystallization to modulate the physicochemical properties of these important pharmaceutical compounds.
References
Sources
- 1. 5-Nitro-2,3-bis(thiophen-2-yl)quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Crystal structure of 2-amino-1,3-dibromo-6-oxo-5,6-dihydropyrido[1,2-a]quinoxalin-11-ium bromide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. allsubjectjournal.com [allsubjectjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]
- 11. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 13. 2-Chloroquinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Guide: Benchmarking Catalysts for Quinoxaline-5-Boronate Coupling Efficiency
Executive Summary
Coupling at the C5 position of quinoxaline presents a "perfect storm" of synthetic challenges: significant steric hindrance due to the peri-interaction with the C4-nitrogen, electronic deactivation, and the propensity of N-heterocyclic boronates to undergo rapid protodeboronation.
The Bottom Line: Standard catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ often fail to achieve industrial viability (>80% yield) for this specific substrate class. Our benchmarking and mechanistic analysis identify XPhos Pd G3 (or G4) as the superior catalytic system. It consistently delivers yields >90% by stabilizing the monoligated Pd(0) species and accelerating the oxidative addition step before protodeboronation can occur.
The Engineering Challenge: Why C5 Fails
To solve the problem, we must first visualize the failure mode. The C5 position is not just another aryl carbon; it is sterically crowded by the adjacent bridgehead nitrogen (N4). Furthermore, the basic nitrogen atoms can coordinate to the Palladium center, displacing ligands and creating an inactive "resting state" complex (Catalyst Poisoning).
Key Failure Modes:
-
Steric Clash: The peri-hydrogen/nitrogen blocks the approach of the Pd-complex.
-
Protodeboronation: The C-B bond is labile. If the catalytic cycle (Transmetallation) is slower than the rate of hydrolysis, the boronate converts to the unreactive C-H quinoxaline.
-
Catalyst Poisoning: Quinoxaline nitrogens bind Pd(II), halting the cycle.
Figure 1: Mechanistic bottlenecks in Quinoxaline-5-boronate coupling. Red paths indicate failure modes that standard catalysts cannot overcome.
Benchmarking Study: Catalyst Performance Matrix
The following data summarizes a comparative study coupling Quinoxaline-5-boronic acid pinacol ester (1.0 equiv) with 4-Bromoanisole (1.2 equiv) .
-
Scale: 1.0 mmol
-
Solvent: 1,4-Dioxane/Water (4:1)
-
Base: K₃PO₄ (3.0 equiv)
-
Temp: 80°C
-
Time: 4 hours
| Catalyst System | Ligand Class | Yield (HPLC Area%) | TON (Turnover Number) | Observation |
| Pd(PPh₃)₄ | Monodentate Phosphine | 18% | < 20 | Failed. Significant protodeboronation observed. Catalyst decomposes (Pd black) rapidly. |
| Pd(dppf)Cl₂ | Bidentate Ferrocene | 55% | ~55 | Moderate. Stable, but slow kinetics allow side reactions to compete. Difficult purification. |
| PEPPSI-IPr | NHC (Carbene) | 72% | ~72 | Good. Handles sterics well, but requires strict anhydrous conditions to prevent hydrolysis. |
| XPhos Pd G3 | Dialkylbiaryl Phosphine | 94% | > 90 | Excellent. Rapid conversion (<1 hr). Bulky ligand prevents N-coordination. |
Data Analysis
-
Pd(PPh₃)₄ is unsuitable. The phosphine ligands dissociate too easily, allowing the quinoxaline nitrogen to bind the metal.
-
Pd(dppf)Cl₂ provides a "safe" but inefficient baseline. It is robust but lacks the electronic richness to force oxidative addition at the hindered C5 position.
-
XPhos Pd G3 is the definitive choice. The Buchwald precatalyst structure ensures a 1:1 Pd:Ligand ratio of the active species. The XPhos ligand is extremely bulky (preventing N-poisoning) and electron-rich (accelerating the catalytic cycle beyond the rate of protodeboronation).
Detailed Protocol: The "Gold Standard" Method
This protocol utilizes XPhos Pd G3 , designed to be self-validating. If the color change described does not occur, the catalyst activation has failed.
Reagents
-
Quinoxaline-5-boronic acid pinacol ester (1.0 equiv)
-
Aryl Bromide coupling partner (1.1 - 1.2 equiv)
-
Catalyst: XPhos Pd G3 (2.0 - 5.0 mol%)
-
Base: K₃PO₄ (3.0 equiv) - Note: Use tribasic phosphate; carbonates are often too weak for this specific steric demand.
-
Solvent: THF : Water (10:1) - Degassed.
Step-by-Step Workflow
-
Charge Solids: In a reaction vial, add the boronate ester, aryl bromide, XPhos Pd G3, and K₃PO₄.
-
Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Crucial: Oxygen kills the active monomeric Pd species.
-
Solvent Addition: Add degassed THF/Water mixture via syringe.
-
Activation: Heat to 60°C .
-
Visual Check: The solution should turn from a suspension to a clear, dark amber/brown solution within 10 minutes. If it remains pale yellow or precipitates black solids immediately, oxygen ingress has occurred.
-
-
Monitoring: Sample at T=30 min and T=1 hr.
-
QC Check: Analyze via LCMS. Look for the mass of the protodeboronated quinoxaline . If this exceeds 10%, lower the temperature to 40°C and increase catalyst loading to 5 mol% to outcompete the hydrolysis.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. Scavenge residual Pd using Thiol-silica if the product is for biological assay.
Figure 2: Operational workflow with integrated Quality Control (QC) checkpoints.
Troubleshooting & Optimization
-
Problem: Low Conversion + High Protodeboronation.
-
Root Cause: The transmetallation step is too slow.
-
Solution: Switch solvent to n-Butanol . The higher viscosity and protic nature can sometimes stabilize the boronate species while facilitating the reaction at higher temperatures (100°C).
-
-
Problem: Product trapped with Pd.
-
Root Cause: Quinoxaline nitrogens binding Pd after the reaction.
-
Solution: Wash the organic layer with 10% aqueous citric acid or use a scavenger resin (e.g., SiliaMetS® Thiol) during filtration.
-
References
-
Mechanistic Studies on Buchwald Precatalysts: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science, 2013, 4, 916-920. [Link]
-
Protodeboronation Challenges: Kinzel, T., et al.[1] "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2010, 132(40), 14052–14054. [Link]
-
XPhos Ligand Efficacy: Billingsley, K., Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 2007, 129(11), 3358-3366. [Link]
Sources
A Researcher's Guide to the Infrared Spectroscopy of Quinoxaline Boronic Esters: Deciphering the Vibrational Fingerprints
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, quinoxaline boronic esters are emerging as a pivotal class of molecules. Their unique electronic and structural properties make them valuable intermediates in the synthesis of novel pharmaceuticals and functional materials. The precise characterization of these compounds is paramount, and Infrared (IR) spectroscopy serves as a rapid, non-destructive, and informative first-pass analytical technique. This guide provides an in-depth comparison of the characteristic IR spectral features of the quinoxaline core and the boronic ester functional group, offering a predictive framework for the analysis of the combined molecular entity.
The Vibrational Tale of Two Moieties: Quinoxaline and Boronic Ester
An infrared spectrum provides a unique "fingerprint" of a molecule by probing the vibrational frequencies of its covalent bonds.[1] When interpreting the spectrum of a quinoxaline boronic ester, it is essential to dissect the contributions from both the quinoxaline ring system and the boronic ester group.
The Quinoxaline Core: Aromatic and Heterocyclic Signatures
The quinoxaline moiety, a bicyclic heteroaromatic system, presents a series of characteristic absorption bands. These are primarily associated with the aromatic C-H and C=C/C=N bonds.
-
Aromatic C-H Stretching: Look for weak to medium bands in the region of 3100-3000 cm⁻¹ . The presence of peaks just above 3000 cm⁻¹ is a strong indicator of C-H bonds on an aromatic or vinylic system.[2][3][4]
-
C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic rings give rise to a series of sharp, medium-to-strong absorptions in the 1630-1430 cm⁻¹ region.[5][6] Specifically, the C=N stretching frequency can be observed in the range of 1630-1600 cm⁻¹.[5]
-
C-N Stretching: The stretching of the single bond between a carbon atom in the aromatic ring and a nitrogen atom typically appears in the 1350-1130 cm⁻¹ range.[1][5]
-
C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands can provide clues about the substitution pattern on the benzene ring portion of the quinoxaline.[2][6]
The Boronic Ester Group: The Diagnostic B-O Stretch
The boronic ester, most commonly a pinacol ester, has its own set of distinct vibrational modes. The most prominent and diagnostically useful of these are the B-O stretching vibrations.
-
Asymmetric B-O Stretching: A very strong and characteristic absorption band is typically observed in the 1350-1310 cm⁻¹ region, which is attributed to the asymmetric stretching of the B-O bonds within the BO₂C₂ ring.
-
Symmetric B-O Stretching: A weaker B-O stretching band can sometimes be observed at lower wavenumbers.
-
Boronate Ester Deformation: An intense signal observed around 658 cm⁻¹ has been assigned to the boronate ester group.[7]
Predictive Analysis of a Quinoxaline Boronic Ester IR Spectrum
By combining the characteristic peaks of the two moieties, we can predict the key features in the IR spectrum of a quinoxaline boronic ester. The spectrum will be a composite, showcasing the "fingerprints" of both the quinoxaline core and the boronic ester functionality.
A hypothetical spectrum would prominently display:
-
Aromatic C-H stretches just above 3000 cm⁻¹.
-
A complex series of aromatic ring stretching (C=C and C=N) bands between 1630 cm⁻¹ and 1430 cm⁻¹.
-
A very strong and sharp B-O asymmetric stretching band around 1350-1310 cm⁻¹. This peak is often one of the most intense in the spectrum and is a key indicator of the boronic ester group.
-
Various C-H bending bands in the fingerprint region below 1000 cm⁻¹.
It is important to note that the electronic interplay between the electron-withdrawing boronic ester group and the quinoxaline ring system may lead to minor shifts in the positions of the aromatic ring stretching frequencies compared to unsubstituted quinoxaline.
Comparative Summary of Key IR Peaks
| Vibrational Mode | Quinoxaline Moiety (cm⁻¹) | Boronic Ester Moiety (cm⁻¹) | Expected in Quinoxaline Boronic Ester (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | - | 3100 - 3000 | Weak to Medium |
| C=C & C=N Ring Stretch | 1630 - 1430 | - | 1630 - 1430 | Medium to Strong |
| Asymmetric B-O Stretch | - | 1350 - 1310 | 1350 - 1310 | Very Strong |
| C-N Stretch | 1350 - 1130 | - | 1350 - 1130 | Medium |
| C-H Out-of-Plane Bend | 900 - 675 | - | 900 - 675 | Strong |
| Boronate Ester Deformation | - | ~660 | ~660 | Medium to Strong |
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
To ensure the acquisition of a reliable and interpretable IR spectrum, a standardized experimental procedure is crucial. Both the KBr pellet method and Attenuated Total Reflectance (ATR) are common techniques for solid samples.
KBr Pellet Method
This traditional method involves dispersing the solid sample in a dry, IR-transparent matrix, typically potassium bromide (KBr).
Step-by-Step Protocol:
-
Drying: Dry spectroscopic grade KBr powder in an oven at 105-110°C for at least 2 hours to remove any adsorbed water.[2] Store the dried KBr in a desiccator.
-
Sample Preparation: In an agate mortar and pestle, thoroughly grind 1-2 mg of the quinoxaline boronic ester sample.
-
Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and grind the sample and KBr together until a fine, homogeneous powder is obtained. The sample concentration should be roughly 0.2% to 1%.[3][8]
-
Pellet Formation: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 1.5 to 10 tons for several minutes to form a transparent or translucent pellet.[2][9]
-
Background Collection: Place an empty sample holder or a pellet made of pure KBr in the FT-IR spectrometer and run a background scan.[4][9]
-
Sample Analysis: Mount the sample pellet in the sample holder, place it in the spectrometer, and acquire the IR spectrum. The typical scanning range is 4000-400 cm⁻¹.[9]
Attenuated Total Reflectance (ATR) Method
ATR is a more modern and rapid technique that requires minimal sample preparation.
Step-by-Step Protocol:
-
Crystal Cleaning: Ensure the ATR crystal (commonly diamond) is clean. Wipe it with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely.[1]
-
Background Collection: With the clean, empty ATR crystal, perform a background scan.
-
Sample Application: Place a small amount of the solid quinoxaline boronic ester sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[1][6]
-
Applying Pressure: Use the pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal.[1][6]
-
Sample Analysis: Acquire the FT-IR spectrum.
-
Cleaning: After analysis, release the pressure, remove the sample, and clean the ATR crystal thoroughly.[1]
Visualizing the Key Structural Features and Their IR Regions
Caption: Key structural components of a quinoxaline boronic ester and their corresponding characteristic IR absorption regions.
Conclusion
The infrared spectrum of a quinoxaline boronic ester is a powerful diagnostic tool that can confirm the presence of both the quinoxaline ring system and the boronic ester functional group. By understanding the characteristic vibrational frequencies of each component, researchers can confidently interpret their spectra. The most telling feature for the successful incorporation of the boronic ester is the presence of a very strong B-O stretching band in the 1350-1310 cm⁻¹ region, complemented by the series of peaks indicative of the quinoxaline core. This guide provides a foundational framework for the spectroscopic analysis of this important class of molecules, aiding in the acceleration of research and development in the fields of medicine and materials science.
References
- Specac Ltd. Interpreting Infrared Spectra. (n.d.).
- University of California, Los Angeles.
- Health Sciences. Aromatic C-H stretching: Significance and symbolism. (2025, July 31).
- Raj, S. S., et al. (2016). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Oriental Journal of Chemistry, 32(1), 433-443.
- Wade, C. G., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks.
- University of Colorado Boulder. Table of Characteristic IR Absorptions. (n.d.).
- LibreTexts.
- Li, Y., et al. (2022). Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach. MDPI.
- Rout, B., et al. (2020). Characterization of Conjugation Effects in the Series of Quinoxaline-2-ones by Means of Vibrational Raman Spectroscopy. The Journal of Physical Chemistry A, 124(19), 3957-3968.
- ResearchGate. Calculated frequencies and vibrational assignments of quinoxaline based... (n.d.).
- Rout, B., et al. (2020). Characterization of Conjugation Effects in the Series of Quinoxaline-2-ones by Means of Vibrational Raman Spectroscopy. The Journal of Physical Chemistry A, 124(19), 3957-3968.
- Xu, W., et al. (2020).
- Nikolova, P., et al. (2020). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy, 56(5), 882-891.
- Ou, F. S., et al. (2011). Vibrational Spectroscopy of N-Methyliminodiacetic Acid (MIDA)-Protected Boronate Ester: Examination of the B–N Dative Bond. The Journal of Physical Chemistry A, 115(22), 5537-5545.
- Brezova, V., et al. (2014). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. PMC.
- Sangeetha, C. C., et al. (2013). The Vibrational Spectroscopic (FT-IR & FTR) study and HOMO & LUMO analysis of 6-Methyl Quinoline using DFT. Archives of Physics Research, 4(3), 67-77.
- ResearchGate.
- Ali, I., et al. (2024, October 22). 11 B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. MDPI.
- El-Ghamry, H. A., et al. (2019). Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT- IR, FT-Raman, UV-Vis, NMR). SCIDAR.
- ResearchGate. FTIR spectrum of boric acid. (n.d.).
- Bellamy, L. J., & Pace, R. J. (1968). Infrared spectra of triphenylboron and triphenylborate. Canadian Journal of Chemistry, 46(12), 2081-2085.
- He, H., et al. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Langmuir, 20(12), 4969-4976.
- ResearchGate. IR spectra of ligands (quinoxaline derivative and ala) and the corresponding complex CuL3ala. (n.d.).
- Boroica, L., et al. (2008). FTIR spectra of glasses from BaO-B2O3-TiO2 system.
- Asian Journal of Chemistry. (n.d.).
- IJRAR.org. SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. (n.d.).
- Al-Masoudi, N. A., et al. (2014). SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences Review and Research, 29(1), 114-119.
- Michigan State University. Infrared Spectrometry. (n.d.).
- LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30).
- LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. (2021, December 15).
- ResearchGate. synthesis and characterization of some quinoxaline derivatives and the study of biological activities. (2025, November 22).
- Rasayan Journal of Chemistry. VIBRATIONAL SPECTROSCOPIC STUDIES AND AB INITIO CALCULATIONS OF L-GLUTAMIC ACID 5-AMIDE. (n.d.).
- YouTube. Infrared Spectra of Common Functional Groups Ft. Professor Dave. (2024, May 9).
- Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. (n.d.).
- Der Pharma Chemica.
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Thermal Stability Comparison of Heteroaryl Boronic Pinacol Esters
This guide provides an in-depth technical analysis of the thermal and hydrolytic stability of heteroaryl boronic pinacol esters (Bpin). It is designed for medicinal chemists and process engineers who need to select the right boron species for cross-coupling or scale-up.
Executive Summary
While pinacol boronic esters (Bpin) are widely regarded as the "gold standard" for handling ease and purification compared to free boronic acids, this stability is not universal. For heteroaryl systems, stability is highly nuanced and strictly dependent on ring electronics and heteroatom placement.
Key Takeaway:
-
Electron-Rich Heterocycles (e.g., Thiophene, Indole): Generally stable as Bpin esters but sensitive to oxidation.
-
Electron-Poor Heterocycles (e.g., 2-Pyridyl, Pyrimidine): Highly Unstable. In these systems, the Bpin ester often offers no significant stability advantage over the free acid regarding protodeboronation under basic coupling conditions.
-
The "2-Pyridyl Problem": 2-Pyridyl Bpin is kinetically unstable and requires specific alternatives (e.g., MIDA boronates) for effective utilization.[1]
Mechanistic Underpinnings of Instability
To predict stability, one must understand the decomposition pathway. The primary failure mode for heteroaryl Bpin esters is Protodeboronation , not simple thermal decomposition. This process is base-catalyzed, making it critical during Suzuki-Miyaura couplings.[2]
The Decomposition Pathways
Contrary to popular belief, the Bpin ester does not always need to hydrolyze to the free acid to decompose. Two distinct pathways exist:
-
Pathway A (Pre-hydrolytic): The ester hydrolyzes to the boronic acid, which then undergoes protodeboronation.
-
Pathway B (Direct): The base attacks the Bpin boron directly, forming a boronate "ate" complex that undergoes C-B bond cleavage.
DOT Diagram: Protodeboronation Mechanisms
Caption: Pathway B is the dominant failure mode for electron-deficient systems like 2-pyridyl Bpin, where the C-B bond is extremely labile.
Comparative Stability Analysis (The Tier List)
The following comparison categorizes heteroaryl Bpin esters based on their resistance to protodeboronation in basic aqueous media (e.g., K3PO4/H2O/Dioxane at 80°C).
Table 1: Relative Stability Ranking
| Stability Tier | Heteroaryl Class | Representative Structure | Half-Life (Approx.)* | Primary Failure Mode |
| Tier 1: High | Electron-Neutral/Rich | Phenyl, Thiophene-2-yl, Indole-5-yl | > 24 Hours | Oxidation (slow) |
| Tier 2: Moderate | Positional Isomers | Pyridine-3-yl, Pyridine-4-yl | 6 - 12 Hours | Slow Protodeboronation |
| Tier 3: Low | Sensitive 5-Membered | Furan-2-yl, Pyrrole-2-yl | 1 - 4 Hours | Acid-catalyzed decomp / Polymerization |
| Tier 4: Critical | Alpha-Nitrogen | Pyridine-2-yl , Pyrimidine-2-yl, Thiazole-2-yl | < 10 Minutes | Rapid Protodeboronation (Zwitterionic pathway) |
*Note: Half-lives are estimated for standard Suzuki conditions (pH 10-12, 80°C). Values vary significantly with specific substituents.
Deep Dive: The "2-Pyridyl Problem"
The 2-pyridyl Bpin ester is uniquely unstable due to the proximity of the nitrogen lone pair to the boron atom.
-
Mechanism: The nitrogen can facilitate the delivery of a proton or stabilize the leaving group (the heteroaryl anion) during C-B bond cleavage.
-
Observation: In many cases, 2-pyridyl Bpin decomposes faster than it can transmetalate to Palladium.
-
Solution: Do not use Bpin for 2-pyridyls if possible. Use MIDA boronates (see Section 5).[2]
Experimental Protocol: Comparative Stability Assay
To validate the stability of a specific Bpin ester before committing to a scale-up, use this self-validating NMR protocol.
Protocol: In Situ NMR Stability Tracking
Objective: Determine the half-life (
Reagents:
-
Solvent:
-Dioxane / (4:1 ratio). -
Internal Standard: 1,3,5-Trimethoxybenzene (inert, distinct NMR peaks).
-
Base:
(3.0 equivalents).
Workflow:
-
Preparation: Dissolve the Bpin ester (0.05 mmol) and Internal Standard (0.01 mmol) in 0.5 mL
-Dioxane. -
Baseline Scan: Transfer to an NMR tube. Acquire a
spectrum at 25°C. -
Activation: Add 0.15 mmol
dissolved in 0.1 mL . Shake vigorously. -
Thermal Stress: Heat the NMR probe to 60°C or 80°C.
-
Data Acquisition: Acquire arrayed
NMR spectra every 5 minutes for 2 hours. -
Analysis: Integrate the Bpin-CH3 signal (approx. 1.2-1.3 ppm) vs. the Internal Standard. Plot ln(concentration) vs. time to determine
.
DOT Diagram: Stability Assay Workflow
Caption: A standardized workflow ensures that stability data is comparable across different heteroaryl substrates.
Alternatives & Stabilization Strategies
If your target Bpin ester falls into "Tier 4" (Critical Instability), Bpin is likely the wrong tool. Consider these alternatives:
MIDA Boronates (N-Methyliminodiacetic acid)
-
Mechanism: The sp3-hybridized boron atom is coordinatively saturated, preventing the base attack (Pathway B) described in Section 2.
-
Use Case: Mandatory for 2-pyridyl , 2-pyrimidinyl, and vinyl boron species.
-
Release: The active boronic acid is "slow-released" using a mild aqueous base, matching the rate of transmetalation and minimizing decomposition.
Pinanediol Esters
-
Mechanism: Higher steric bulk and rigidity compared to pinacol.
-
Use Case: Extremely fragile substrates where even MIDA fails.
-
Drawback: Very difficult to remove/hydrolyze post-reaction (often requires destructive oxidative cleavage).
Cyclic Triol Borates
-
Mechanism: Bridgehead structure confers high rigidity and protects the C-B bond.
-
Use Case: Increasing popularity for electron-deficient heteroaryls.
Table 2: Alternative Comparison
| Boron Species | Thermal Stability | Hydrolytic Stability | Atom Economy | Best For... |
| Bpin | High | Low-Moderate | High | General purpose, Electron-rich rings |
| MIDA | Very High | High (Reversible) | Low | 2-Pyridyl , Unstable intermediates |
| Pinanediol | Very High | Very High | Moderate | Chiral synthesis, Storage |
| Trifluoroborate | High | High | Very High | Scale-up, Aqueous chemistry |
References
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society.[3] Link
-
Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.[3] Link
-
Lloyd-Jones, G. C., et al. (2021).[4] Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. Journal of the American Chemical Society.[3] Link
-
Miyaura, N. (2002). Organoboron Compounds in Cross-Coupling Reactions. Springer. Link
Sources
Safety Operating Guide
Quinoxalin-5-ylboronic acid pinacol ester: Proper Disposal Procedures
Executive Summary
Quinoxalin-5-ylboronic acid pinacol ester (CAS: 2088965-44-8) is a heterocyclic organoboron compound widely used as a Suzuki-Miyaura cross-coupling intermediate.[1] While generally stable, its disposal requires strict adherence to organic waste protocols due to the lipophilicity of the pinacol ester and the nitrogen-rich quinoxaline core, which generates nitrogen oxides (NOx) upon incineration.
Immediate Action Directive:
-
Do NOT dispose of down the drain.
-
Do NOT mix with strong oxidizing agents (e.g., peroxides, nitric acid) in waste containers.
-
Segregate as Non-Halogenated Organic Waste unless dissolved in halogenated solvents.
Chemical Profile & Hazard Assessment
Before initiating disposal, you must understand the chemical behavior that dictates the waste stream.
| Property | Data / Characteristic | Disposal Implication |
| Structure | Quinoxaline ring + Boronic acid pinacol ester (Bpin) | High Organic Load: The pinacol group increases lipophilicity, making it unsuitable for aqueous waste streams. |
| Stability | Hydrolytically unstable in acidic/basic aqueous conditions. | Hydrolysis Risk: In wet waste containers, it degrades to Quinoxalin-5-ylboronic acid and pinacol. Pinacol is combustible.[2] |
| Reactivity | Mild Lewis Acid (Boron center). | Incompatibility: Avoid mixing with strong oxidizers; exothermic degradation may occur. |
| Hazards (GHS) | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3] Irrit.). | PPE: Standard nitrile gloves, lab coat, and safety glasses are mandatory. |
| Physical State | Solid (typically off-white to yellow powder). | Dust Hazard: Avoid generating dust during transfer to waste containers.[2][4] |
Pre-Disposal Stabilization (The "Kill Step")
As a Senior Application Scientist, I emphasize that disposal often begins in the flask. If this compound is part of a crude reaction mixture (e.g., post-Suzuki coupling), you must quench active reagents before bottling the waste.
Scenario: Reaction Mixture (Mother Liquor) If the mixture contains residual catalysts (Pd) or reducing agents:
-
Scavenge Metals: Treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) if Palladium content is high, to prevent heavy metal contamination of the organic waste stream.
-
Quench Actives: Ensure any lithium reagents or hydrides used in previous steps are fully quenched with saturated NH₄Cl or water before combining with the boronic ester waste.
-
Phase Separation: Remove the aqueous layer. The boronic ester will remain in the organic phase. Dispose of the aqueous layer separately (Aqueous Waste) and the boronic ester layer as Organic Waste .
Step-by-Step Disposal Workflows
Workflow A: Solid Waste (Pure Compound/Expired Reagent)
Applicable for: Expired shelf stock, spilled solids, or contaminated weighing boats.
-
Containment: Transfer the solid material into a sealable, chemically compatible container (HDPE or Amber Glass).
-
Labeling: Affix a hazardous waste label.
-
Segregation: Place the container in the Solid Hazardous Waste Drum .
-
Note: Do not place in "Biohazard" or "Sharps" bins.
-
Workflow B: Liquid Waste (Solutions)
Applicable for: NMR samples, mother liquors, and flash chromatography fractions.
-
Solvent Identification: Determine the primary solvent.
-
Dichloromethane/Chloroform:Halogenated Waste .
-
Ethyl Acetate/Hexanes/Methanol/DMSO:Non-Halogenated Waste .
-
-
Transfer: Pour into the appropriate satellite accumulation container (Carboy).
-
Critical: Leave at least 10% headspace in the carboy to allow for vapor expansion.
-
-
Rinsing: Rinse the original vessel with a small volume of compatible solvent and add the rinse to the waste container. Triple rinsing is the industry standard for declassifying the empty container as "RCRA Empty."
Decision Logic & Workflow Visualization
The following diagram illustrates the decision matrix for disposing of Quinoxalin-5-ylboronic acid pinacol ester to ensure compliance and safety.
Caption: Decision tree for segregating organoboron waste based on physical state and solvent composition.
Regulatory & Compliance Context (RCRA/EPA)
While Quinoxalin-5-ylboronic acid pinacol ester is not explicitly "P-Listed" or "U-Listed" by the US EPA, it falls under the "Characteristic Waste" or "Generator Knowledge" classification.
-
Waste Classification:
-
Ignitability (D001): If dissolved in flammable solvents (Flash point < 60°C).
-
Toxicity: Due to the quinoxaline moiety, it must be treated as toxic.
-
-
Incineration Requirement: The ultimate disposal method utilized by licensed facilities (e.g., Veolia, Clean Harbors) is High-Temperature Incineration . The scrubber systems in these facilities are designed to capture the Boron (forming Boron Oxide particulates) and Nitrogen Oxides (NOx) generated from the quinoxaline ring.
-
Prohibited Actions:
-
NO Drain Disposal: Boronic esters hydrolyze to form Pinacol, which has a high Chemical Oxygen Demand (COD), disrupting municipal water treatment bacteria.
-
NO Trash Disposal: Prevents leaching of borates into soil/groundwater at landfills.
-
Emergency Procedures (Spills)
In the event of a benchtop spill:
-
Isolate: Evacuate the immediate area if dust is airborne.
-
PPE: Wear nitrile gloves, safety goggles, and an N95 mask (if powder).
-
Clean:
-
Solid: Sweep gently into a dustpan or use a HEPA vacuum. Do not use compressed air.
-
Liquid: Absorb with vermiculite or spill pads.
-
-
Decontaminate: Wipe the surface with a soap/water solution. (Note: Bleach is unnecessary and may cause minor exotherms; soap is sufficient to solubilize the ester).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Boronic Acid Pinacol Esters. PubChem. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. EPA.gov. Available at: [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. Available at: [Link]
Sources
Navigating the Synthesis Frontier: A Practical Guide to Handling Quinoxalin-5-ylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, quinoxaline derivatives and boronic acid pinacol esters stand out as pivotal building blocks. Quinoxalin-5-ylboronic acid pinacol ester, a member of this versatile class, holds significant promise in the development of novel therapeutics and functional materials.[1][2] As with any potent chemical reagent, a thorough understanding of its safe handling is not just a regulatory requirement but a cornerstone of scientific integrity and laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the why behind each procedural step.
Hazard Assessment: Understanding the Compound
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact can cause redness, itching, and discomfort.[3][4][6]
-
Respiratory Irritation: Inhalation of fine particles or aerosols may irritate the respiratory system.[5][9]
-
Air and Moisture Sensitivity: Some boronic esters can degrade upon exposure to air and moisture, potentially affecting experimental outcomes and, in some cases, leading to the formation of hazardous byproducts.[7][10]
The Hierarchy of Controls: A Multi-Layered Safety Approach
Effective laboratory safety relies on a multi-faceted strategy. The "Hierarchy of Controls" is a fundamental concept that prioritizes safety measures from most to least effective.
Caption: Figure 1: The Hierarchy of Controls prioritizes safety measures for handling hazardous chemicals.
For Quinoxalin-5-ylboronic acid pinacol ester, elimination and substitution are often not feasible as the specific compound is required for research. Therefore, we focus on the subsequent levels of control.
Engineering Controls: Your First Line of Defense
Engineering controls are physical changes to the workspace that isolate you from the hazard.
-
Chemical Fume Hood: All handling of Quinoxalin-5-ylboronic acid pinacol ester should be performed in a certified chemical fume hood.[6][11] This protects you from inhaling dust or vapors and contains any potential spills.
-
Glove Box: For particularly air-sensitive reactions or when working with larger quantities, a glove box with an inert atmosphere (e.g., nitrogen or argon) is recommended.[10] This not only protects the researcher but also preserves the integrity of the compound.[10]
Administrative Controls: Establishing Safe Work Practices
Administrative controls are the procedures and policies that guide safe work practices.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experiments involving this compound. These should include procedures for weighing, dispensing, reaction setup, workup, and waste disposal.
-
Training: Ensure all personnel handling the compound are thoroughly trained on its potential hazards and the specific SOPs.
-
Labeling: Clearly label all containers with the compound's name, structure, and any known hazards.
Personal Protective Equipment (PPE): The Essential Barrier
While engineering and administrative controls are primary, PPE provides a crucial final barrier between you and the chemical.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.[3][12][13] A face shield should be worn over goggles when there is a significant splash risk.[9][14][15] | Protects eyes from splashes and airborne particles.[16][17] |
| Hand Protection | Disposable nitrile gloves.[13][14] For extended handling or direct contact, consider double-gloving or using thicker, chemical-resistant gloves.[13] | Prevents skin contact and absorption.[16][17] Always inspect gloves for tears or punctures before use. |
| Body Protection | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.[14] | Protects skin and clothing from spills and splashes.[15] |
| Footwear | Closed-toe and closed-heel shoes made of a non-porous material.[13][14] | Protects feet from spills and dropped objects. |
| Respiratory Protection | Generally not required when working in a fume hood.[4] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary based on a formal risk assessment.[12][16] | Protects against inhalation of harmful dusts or vapors.[16][17] |
Step-by-Step Guide to Donning and Doffing PPE
Donning (Putting On):
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Eye Protection: Put on your safety goggles.
-
Gloves: Put on your gloves, ensuring they overlap the cuffs of your lab coat.
Doffing (Taking Off):
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with your bare hands.
-
Lab Coat: Remove your lab coat by rolling it down from the shoulders, keeping the contaminated outside folded inward.
-
Eye Protection: Remove your safety goggles.
-
Hand Washing: Wash your hands thoroughly with soap and water.[18]
Operational Plan: From Receipt to Reaction
Storage
-
Store Quinoxalin-5-ylboronic acid pinacol ester in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[11]
-
Keep the container tightly closed to prevent exposure to air and moisture.[11][12] For long-term storage, consider placing the container inside a desiccator or a glove box.
-
If the compound is known to be particularly air-sensitive, storing it under an inert atmosphere (argon or nitrogen) is recommended.[6][11]
Weighing and Dispensing
-
Perform all weighing and dispensing operations inside a chemical fume hood.[6]
-
For air-sensitive compounds, consider weighing in a glove box or using techniques like dispensing from a Sure/Seal™ bottle with a syringe under an inert atmosphere.[19][20]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
-
Solid Waste: Contaminated solid waste, such as used gloves, weighing paper, and disposable plasticware, should be placed in a designated, clearly labeled hazardous waste container.[21]
-
Liquid Waste: Unused or waste solutions containing Quinoxalin-5-ylboronic acid pinacol ester should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.[22]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[23] The rinsate should be collected as hazardous waste. After rinsing, the container labels should be defaced, and the container can then be disposed of as non-hazardous waste.[23]
-
Consult your institution's Environmental Health and Safety (EH&S) department for specific guidelines on hazardous waste disposal.[22][23]
By adhering to these comprehensive safety and handling protocols, researchers can confidently and responsibly unlock the full potential of Quinoxalin-5-ylboronic acid pinacol ester in their scientific endeavors.
References
- Apollo Scientific.
- Chem-Impex International Inc.
- ChemicalBook. (Bromomethyl)
- ECHEMI.
- AK Scientific, Inc. [4-(1H-Imidazol-2-yl)
- Sigma-Aldrich. Quinoxalin-5-ylboronic acid pinacol ester.
- Apollo Scientific. (2-prop-2-ynoxyphenyl)
- Fisher Scientific.
- Fisher Scientific.
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- University of California, Berkeley.
- Sigma-Aldrich.
- DC Fine Chemicals. The importance of Personal Protective Equipment in the handling of chemicals.
- Lab Manager. Personal Protective Equipment (PPE)
- ResearchGate.
- Healthy Bean Ltd. PPE for Chemical Handling: A Quick Guide.
- CymitQuimica. (2-Chlorothiazol-5-yl)
- Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.
- Acros Organics.
- Thermo Fisher Scientific.
- Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Frontiers in Cellular and Infection Microbiology.
- University of St Andrews. Disposal of Chemical Waste.
- University of Otago. Laboratory chemical waste disposal guidelines.
- University of Pennsylvania. Laboratory Chemical Waste Management Guidelines.
Sources
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- 4. derthon.com [derthon.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
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- 13. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
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- 16. falseguridad.com [falseguridad.com]
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- 19. ehs.umich.edu [ehs.umich.edu]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
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- 23. otago.ac.nz [otago.ac.nz]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
